6-Maleimidohexanoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKKJKETHYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876051 | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-53-3 | |
| Record name | 6-Maleimidocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Maleimidohexanoic acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique architecture, featuring a reactive maleimide (B117702) group at one end and a carboxyl group at the other, enables the covalent linkage of molecules, most notably in the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface functionalization. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical Properties
This compound is a white to yellow solid with the chemical formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol .[1][2] It is valued for its bifunctional nature, which allows for sequential or orthogonal conjugation strategies. The maleimide moiety exhibits high reactivity towards sulfhydryl groups, while the carboxylic acid can be activated to react with primary amines.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol [1][2] |
| CAS Number | 55750-53-3[1][2] |
| Physical Form | White to yellow solid/powder[1] |
| Melting Point | 86-92 °C[1][2] |
| Solubility | Soluble in DCM, THF, DMF, DMSO, water, methanol, and ethanol.[3][4] Insoluble in ether.[4] |
| Storage Temperature | 2-8°C[1] |
| Purity | Typically >90% (GC) or ≥98.0% (HPLC)[5][2] |
Reactivity and Stability
The utility of this compound is defined by the distinct reactivity of its two functional groups.
Maleimide Group: The maleimide group reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[6] This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, leading to an inactive product.[5][4]
Carboxylic Acid Group: The terminal carboxylic acid can be activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines to form a stable amide bond.
The compound is sensitive to moisture, and hydrolysis of the maleimide ring is a key consideration for its storage and handling.[6] Stock solutions should be prepared fresh in anhydrous solvents like DMF or DMSO.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation, with a focus on antibody-drug conjugation.
General Workflow for Antibody-Drug Conjugation
The overall process involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, followed by conjugation with the maleimide-containing payload.
Caption: General workflow for antibody-drug conjugation.
Detailed Methodology for Antibody Reduction
-
Prepare Antibody Solution: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), to a concentration of 1-2 mg/mL.
-
Prepare Reducing Agent: Prepare a 10 mM solution of TCEP (tris(2-carboxyethyl)phosphine).
-
Reduction Reaction: Add the TCEP solution to the antibody solution at a molar ratio of 10:1 (TCEP:antibody).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Purification: Remove the excess TCEP using a desalting column.
Detailed Methodology for Conjugation
-
Prepare Maleimide-Activated Payload: The cytotoxic drug or fluorescent dye should be functionalized with a maleimide group. If starting with a drug containing a primary amine, it can be reacted with the NHS ester of this compound (prepared by reacting this compound with EDC and NHS) to introduce the maleimide functionality. Dissolve the maleimide-activated payload in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody).
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Terminate the reaction by adding a 10 mM solution of cysteine to cap any unreacted maleimide groups.
-
Final Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove any excess payload and reaction by-products.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and SDS-PAGE to confirm purity.
Signaling Pathways in Targeted Drug Delivery
Conjugates synthesized using this compound as a linker are often designed for targeted drug delivery. The antibody component of the ADC directs the conjugate to cancer cells that overexpress a specific antigen on their surface. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
Caption: Targeted drug delivery and cellular uptake pathway.
The process can be summarized as follows:
-
Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.
-
Trafficking: The endosome traffics to and fuses with a lysosome.
-
Payload Release: The acidic and enzymatic environment of the lysosome cleaves the linker, releasing the cytotoxic payload into the cytoplasm.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest, ultimately resulting in the death of the cancer cell.
Conclusion
This compound is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined reactivity allows for the precise and stable linkage of biomolecules, which is fundamental to the development of advanced therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are crucial for its successful application in research and drug development.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-Depth Technical Guide to the Synthesis and Purification of 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-maleimidohexanoic acid, a valuable bifunctional crosslinking agent. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to effectively produce and purify this reagent for their specific applications.
Synthesis of this compound
This compound is commonly synthesized from maleic anhydride (B1165640) and 6-aminocaproic acid. Two primary methods are prevalent in the literature: a reflux-based method in glacial acetic acid and a room-temperature method utilizing acetic anhydride and a catalyst.
Synthesis Methods and Comparative Data
The selection of a synthesis method can be guided by factors such as desired reaction time, yield, and available laboratory equipment. The following table summarizes the key quantitative data for two common synthesis protocols.
| Parameter | Method 1: Reflux in Glacial Acetic Acid | Method 2: Room Temperature with Catalyst |
| Starting Materials | Maleic anhydride, 6-aminocaproic acid | Maleic anhydride, 6-aminocaproic acid |
| Solvent | Glacial acetic acid | Acetic anhydride |
| Catalyst | None specified | Sodium acetate (B1210297) |
| Reaction Temperature | Reflux | Room temperature |
| Reaction Time | 17 hours (16 hours reflux + 1 hour with acetic anhydride) | 5 hours |
| Reported Yield | Not explicitly stated in the reviewed literature | 90.34%[1] |
Experimental Protocols
Method 1: Synthesis by Reflux in Glacial Acetic Acid
This protocol involves a two-step process starting with the formation of the maleamic acid intermediate, followed by cyclization to the maleimide.
Detailed Experimental Protocol:
-
To a round-bottom flask, add maleic anhydride (0.3 mol) and 6-aminocaproic acid (0.3 mol).[1][2]
-
Cool the reaction mixture slightly, then add acetic anhydride (0.3 mol) dropwise over a period of 2 hours.[1][2]
-
Continue to reflux the mixture for an additional hour.[1][2]
-
Remove the acetic acid under vacuum at 70°C to obtain a yellow syrup, which solidifies upon cooling.[1][2]
-
The crude product is then purified by column chromatography.[1][2]
Method 2: Room Temperature Synthesis with Catalyst
This method offers a more time-efficient and high-yielding alternative to the reflux method.
Detailed Experimental Protocol:
-
Combine 6-aminocaproic acid and maleic anhydride in a reaction vessel.
-
Use acetic anhydride as the solvent and sodium acetate as a catalyst.[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
The reaction yields 6-maleimidocaproic acid, which can be further purified.[1]
Purification of this compound
Purification of the crude product is essential to achieve the high purity required for most applications, particularly in bioconjugation and drug delivery. The most common purification technique is silica (B1680970) gel column chromatography.
Purification Method and Purity Assessment
| Parameter | Silica Gel Column Chromatography |
| Stationary Phase | Silica gel |
| Eluent | Dichloromethane:Methanol:Acetic Acid (100:5:1 v/v/v)[1][2] |
| Purity Assessment | HPLC (≥98.0%), GC (90%)[3] |
Experimental Protocol: Silica Gel Column Chromatography
Detailed Experimental Protocol:
-
Prepare a slurry of silica gel in the eluent (dichloromethane:methanol:acetic acid, 100:5:1).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the dichloromethane:methanol:acetic acid (100:5:1) solvent system.[1][2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a crystalline solid.[1][2]
Workflow and Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated.
Synthesis Workflow
Caption: Synthesis of this compound Workflow
Purification Workflow
Caption: Purification of this compound Workflow
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A ¹H NMR spectrum of 6-maleimidocaproic acid in CDCl₃ has been reported in the literature, which can be used as a reference for structure confirmation.[2] Further characterization using ¹³C NMR and mass spectrometry is recommended for comprehensive analysis.
Conclusion
This technical guide provides detailed protocols and comparative data for the synthesis and purification of this compound. The room-temperature synthesis method offers a high-yield and time-efficient option. Purification by silica gel column chromatography is effective in achieving high purity. The provided workflows and experimental details aim to assist researchers in the successful production of this important crosslinking reagent for their research and development needs.
References
An In-Depth Technical Guide to the Mechanism of Action of 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 6-Maleimidohexanoic acid, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and drug development. This document details the underlying chemistry, reaction kinetics, stability considerations, and practical experimental protocols for its effective application.
Core Principles: The Chemistry of this compound
This compound (6-MHA) is a versatile molecule featuring two distinct reactive moieties: a maleimide (B117702) group and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.[1] The maleimide group is highly selective for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[2] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins.[3]
The Thiol-Maleimide Reaction: A Michael Addition
The primary mechanism of action of the maleimide group is a Michael addition reaction with a thiol.[2] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.[2][4] The reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This forms a stable, covalent thioether bond, resulting in a thiosuccinimide adduct.[5]
The reaction is highly chemoselective for thiols within the optimal pH range. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the reactive thiolate anion. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines.[4]
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 6-Maleimidohexanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Maleimidohexanoic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this bifunctional crosslinker is utilized.
Introduction to this compound
This compound (also known as 6-maleimidocaproic acid) is a widely used heterobifunctional crosslinking reagent.[1] Its structure incorporates a maleimide (B117702) group and a terminal carboxylic acid, enabling the covalent linkage of molecules. The maleimide group readily reacts with thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2][3] This dual reactivity makes it an invaluable tool in bioconjugation, particularly for attaching labels to proteins, preparing antibody-drug conjugates (ADCs), and probing thiol groups in membrane proteins.[4]
Solubility Profile of this compound
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in a range of organic solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5][6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [6] |
| Tetrahydrofuran (THF) | Soluble | [6] |
| Methanol | Soluble | [1][4][5] |
| Ethanol | Soluble | [1][4][5] |
| Ethyl Acetate | Slightly Soluble | [1] |
| Ether | Insoluble | [1][4][5] |
It is important to note that for a closely related compound, This compound N-hydroxysuccinimide ester , some quantitative solubility data is available. It has a reported solubility of ≥ 100 mg/mL in DMSO and 100 mg/mL in chloroform.[7][8] Another source indicates a solubility of 62 mg/mL in fresh DMSO for this ester derivative.[9] While this information pertains to a different molecule, it can provide a useful reference point for researchers.
Experimental Protocols for Solubility Determination
For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions (e.g., temperature, pH) of interest. The following is a generalized protocol based on the widely accepted "shake-flask" method, which can be adapted for this purpose.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
For further removal of any remaining microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Precisely dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioconjugation of a thiol-containing protein with another molecule using this compound as a crosslinker.
Logical Relationship in Solubility Testing
The following diagram outlines the logical steps involved in determining the appropriate solvent for this compound.
Conclusion
This compound is a versatile crosslinking agent with a favorable solubility profile in many common polar organic solvents, including DMSO, DMF, methanol, and ethanol. While quantitative solubility data is scarce, the provided qualitative information and experimental protocols will aid researchers in effectively utilizing this compound in their work. For applications requiring high precision, it is strongly recommended that the solubility be determined experimentally under the specific conditions of use. The workflows presented offer a clear guide for both bioconjugation reactions and the preliminary steps of solvent selection.
References
- 1. 6-Maleimidocaproic acid | 55750-53-3 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. 6-MALEIMIDOCAPROIC ACID, 55750-53-3 | BroadPharm [broadpharm.com]
- 4. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | Fisher Scientific [fishersci.ca]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound N-hydroxysuccinimide ester =98 ,powder 55750-63-5 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 6-Maleimidohexanoic Acid: Structure, Functional Groups, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Maleimidohexanoic acid and its activated N-hydroxysuccinimide (NHS) ester, crucial reagents in the field of bioconjugation. We will delve into their molecular structure, the reactivity of their functional groups, and their applications in creating stable bioconjugates for research, diagnostics, and therapeutic development.
Molecular Structure and Functional Groups
This compound is a heterobifunctional crosslinker. Its structure consists of a six-carbon aliphatic chain that separates two key functional groups: a maleimide (B117702) group and a carboxylic acid group.
-
Maleimide Group: This highly reactive group specifically and efficiently reacts with sulfhydryl (thiol) groups (-SH), commonly found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1]
-
Carboxylic Acid Group: This functional group can be coupled to primary amines (-NH2), such as those on lysine (B10760008) residues of proteins or amine-modified oligonucleotides. This reaction typically requires activation, for example, through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form a stable amide bond.
The N-hydroxysuccinimide ester of this compound (this compound NHS ester) is a pre-activated form of the molecule, designed for direct reaction with primary amines.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its NHS ester derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| CAS Number | 55750-53-3 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 86-91 °C | [2] |
| Solubility | DCM, THF, DMF, DMSO | [1] |
| Storage | 0-4 °C | [1] |
Table 2: Physicochemical Properties of this compound NHS Ester
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₆N₂O₆ | [3] |
| Molecular Weight | 308.29 g/mol | [3] |
| CAS Number | 55750-63-5 | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 70-73 °C | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Solubility | DCM, THF, DMF, DMSO | |
| Storage | -20°C, sealed from moisture and light | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with 6-aminocaproic acid.
Materials:
-
Maleic anhydride
-
6-Aminocaproic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Dichloromethane
-
Methanol
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (0.3 mol) and 6-aminocaproic acid (0.3 mol) in glacial acetic acid (900 mL).
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture slightly and add acetic anhydride (0.3 mol) dropwise over a period of 2 hours.
-
Continue to reflux for an additional hour.
-
Remove the acetic acid under vacuum at 70°C. This will yield a yellow syrup that solidifies upon cooling.
-
Purify the crude product by silica gel chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1) to afford the crystalline solid of this compound.
Caption: Synthesis workflow for this compound.
Two-Step Bioconjugation using this compound NHS Ester
This protocol describes the conjugation of a protein (containing both amine and sulfhydryl groups) to another molecule using the heterobifunctional properties of this compound NHS ester.
Step 1: Reaction with Primary Amines via NHS Ester
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.5-7.0).
Step 2: Reaction with Sulfhydryl Groups via Maleimide
Materials:
-
Maleimide-activated protein from Step 1
-
Thiol-containing molecule (e.g., another protein, peptide, or drug)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
If the thiol-containing molecule has protected sulfhydryl groups, they may need to be reduced. This can be achieved by incubation with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation step.
-
Dissolve the maleimide-activated protein and the thiol-containing molecule in the degassed reaction buffer.
-
Mix the two components. A common starting point is a 1.5- to 5-fold molar excess of the maleimide-activated protein to the thiol-containing molecule.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench any unreacted maleimide groups by adding a quenching reagent like cysteine to a final concentration of 1-10 mM.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove unreacted molecules and byproducts.
Caption: Two-step bioconjugation workflow.
Characterization Data
While comprehensive, publicly available spectral data is limited, the following provides an example of characterization data for this compound.
¹H NMR (CDCl₃): A ¹H NMR spectrum of 6-Maleimidocaproic Acid (an alternative name for this compound) in CDCl₃ has been reported in the supporting information of a scientific publication. While the specific peak assignments were not detailed in the snippet, the availability of such data confirms its use in structural verification.
Other analytical techniques such as ¹³C NMR, FTIR, and mass spectrometry are routinely used to confirm the identity and purity of this compound and its derivatives, with reported data being "consistent with structure".[4]
Applications in Drug Development and Research
The unique properties of this compound and its NHS ester make them invaluable tools in various applications:
-
Antibody-Drug Conjugates (ADCs): These reagents are widely used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins for use in immunoassays, microscopy, and other detection methods.
-
Surface Immobilization: Biomolecules can be attached to solid supports for applications in biosensors, affinity chromatography, and diagnostics.
-
Peptide Modification: Peptides can be functionalized for various research purposes, including studying protein-protein interactions.
Conclusion
This compound and its NHS ester are versatile and efficient heterobifunctional crosslinkers that play a critical role in modern bioconjugation chemistry. Their well-defined reactivity allows for the controlled and stable linkage of diverse biomolecules, empowering researchers and drug developers to create novel conjugates for a wide range of applications. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful reagents in the laboratory.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Maleimidohexanoic Acid (CAS: 55750-53-3)
Introduction
This compound, also known as 6-maleimidocaproic acid (MCA), is a heterobifunctional crosslinking reagent widely employed in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure features a terminal maleimide (B117702) group and a terminal carboxylic acid, separated by a six-carbon aliphatic spacer chain.[1] The maleimide moiety provides high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the carboxyl group can be activated for reaction with primary amines or hydrazides.[2] This dual reactivity, combined with the flexible spacer that helps overcome steric hindrance, makes it a versatile tool for covalently linking different molecules.[1][3]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, core reaction chemistry, stability considerations, and detailed experimental protocols for its synthesis and application.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and designing experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 55750-53-3 | |
| Molecular Formula | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 211.21 g/mol | [2] |
| Appearance | White solid / powder | [2] |
| Melting Point | 86-92 °C | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | [2] |
| Storage Temperature | 2-8°C or Room Temperature |
Core Chemistry: The Maleimide-Thiol Reaction
The primary utility of this compound stems from the highly specific and efficient reaction between its maleimide group and a thiol, known as a Michael addition.[4][5]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[5] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[5][6] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[7] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[7]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Kinetics and Reaction Conditions
The kinetics of the maleimide-thiol reaction are rapid and influenced by several factors, most notably pH.[8]
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases at pH > 7.5).[5][7] |
| Solvent | Polar solvents (e.g., Water, DMSO, DMF) | Facilitates the formation of the reactive thiolate ion.[5] |
| Temperature | 4°C to Room Temperature | The reaction is efficient at these temperatures; higher temperatures are generally not required and may degrade sensitive biomolecules. |
| Stoichiometry | 10-20 fold molar excess of maleimide reagent | Often used to drive the reaction to completion, though this depends on the specific application and biomolecule. |
Stability of the Thiosuccinimide Linkage
While the formation of the thioether bond is efficient, the resulting thiosuccinimide linkage can exhibit instability in vivo.[6] This is a critical consideration for drug development professionals, as premature cleavage of a payload can lead to off-target toxicity and reduced efficacy.[6]
Instability Pathways
Two main side reactions can compromise the integrity of the conjugate:
-
Retro-Michael Reaction: This is the reverse of the initial conjugation, where the thioether bond breaks, releasing the original thiol and maleimide.[6][9] This process can be accelerated by endogenous thiols like glutathione, which are present at high concentrations in the bloodstream.[6]
-
Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[5] This derivative is unreactive towards thiols, effectively quenching the maleimide's functionality.[5]
Stabilization Strategy: Ring-Opening Hydrolysis
Paradoxically, hydrolysis of the succinimide (B58015) ring after conjugation leads to a more stable product.[9][10] The ring-opened maleamic acid thioether is resistant to the retro-Michael reaction.[6] While this hydrolysis occurs slowly under physiological conditions for standard maleimides, it can be intentionally promoted in vitro post-conjugation by adjusting the pH to stabilize the linkage before in vivo use.[9][10] Conjugates made with maleimides containing electron-withdrawing substituents show greatly accelerated ring-opening rates, with the resulting products having half-lives of over two years.[9][10]
Caption: In vivo fate of a traditional maleimide conjugate.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from 6-aminocaproic acid and maleic anhydride (B1165640).[11][12]
Materials:
-
6-aminocaproic acid
-
Maleic anhydride
-
Glacial acetic acid
-
Acetic anhydride
-
Silica (B1680970) for chromatography
-
Solvents: Dichloromethane, Methanol
Procedure:
-
Combine equimolar amounts of 6-aminocaproic acid (e.g., 0.3 mol, 39.35 g) and maleic anhydride (e.g., 0.3 mol, 29.4 g) in glacial acetic acid (e.g., 900 mL).[11][12]
-
Add acetic anhydride (e.g., 0.3 mol, 30.6 g) dropwise over a period of 2 hours.[11]
-
Continue to reflux for an additional 1 hour to ensure complete cyclization to the imide.[11][12]
-
Remove the glacial acetic acid under vacuum at 70°C. The product will be a yellow syrup that solidifies upon cooling.[11][12]
-
Purify the solid product by silica gel chromatography using a solvent system such as dichloromethane-methanol-acetic acid (100:5:1 v/v/v).[11]
General Protocol for Protein Conjugation
This compound must first be activated to react with amines on a protein or antibody. The most common method is to convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, forming this compound N-hydroxysuccinimide ester (EMCS).[13][14] This creates a heterobifunctional linker reactive toward amines and thiols.
Part A: Activation of Antibody with EMCS
-
Prepare Antibody: Dissolve the antibody in a suitable amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Prepare EMCS: Immediately before use, dissolve EMCS in a dry, water-miscible organic solvent like DMSO or DMF.[2]
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved EMCS to the antibody solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted EMCS and the NHS byproduct using a desalting column or dialysis, exchanging the buffer to a phosphate (B84403) buffer at pH 6.5-7.0 for the subsequent thiol reaction.[15]
Part B: Conjugation of Thiol-Containing Molecule
-
Prepare Thiolated Molecule: Ensure the molecule to be conjugated (e.g., a drug, peptide) has a free thiol group. If the molecule has disulfide bonds, they must be reduced first using a reagent like DTT or TCEP, followed by purification to remove the reducing agent.
-
Conjugation: Add the thiolated molecule to the purified, maleimide-activated antibody from Part A.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation of thiols.
-
Quenching: (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unconjugated molecules.
Caption: Workflow for creating an antibody-drug conjugate.
Conclusion
This compound is a foundational tool in the field of bioconjugation. Its utility is centered on the robust and highly selective Michael addition reaction between its maleimide group and thiols. An understanding of its core chemistry, particularly the factors influencing reaction kinetics and the potential for in vivo instability of the resulting conjugate, is paramount for its successful application.[8] By controlling reaction conditions and employing strategies to stabilize the thiosuccinimide linkage, researchers can effectively leverage this crosslinker to create well-defined and stable bioconjugates for a wide array of applications in research, diagnostics, and targeted drug delivery.[9][10]
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificlabs.ie [scientificlabs.ie]
An In-depth Technical Guide to 6-Maleimidohexanoic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Maleimidohexanoic acid, a versatile heterobifunctional crosslinker. The document details its chemical and physical properties, outlines its primary applications in bioconjugation, and provides detailed experimental protocols for its use in modifying and conjugating proteins and other biomolecules. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.
Core Properties of this compound
This compound is a valuable tool in bioconjugation due to its distinct reactive groups at either end of a hexanoic acid spacer. This structure allows for the covalent linkage of different molecules, most notably the conjugation of small molecules to proteins.
| Property | Value | Citations |
| Molecular Weight | 211.21 g/mol | [1][2] |
| Chemical Formula | C₁₀H₁₃NO₄ | [1][2] |
| CAS Number | 55750-53-3 | [1][2] |
| Synonyms | 6-Maleimidocaproic acid, N-(5-Carboxypentyl)maleimide | [2] |
| Physical Form | White solid | [1] |
| Solubility | Soluble in DCM, THF, DMF, and DMSO. | [1] |
| Storage Temperature | 0-4 °C | [1] |
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its ability to act as a molecular bridge. The maleimide (B117702) group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The carboxylic acid group, on the other hand, can be activated to react with primary amines or other nucleophiles.
This dual reactivity makes it an ideal reagent for:
-
Protein Modification: Introducing carboxyl groups onto proteins by reacting with their sulfhydryl groups. These newly introduced carboxyl groups can then be used for subsequent conjugation reactions.[1]
-
Antibody-Drug Conjugate (ADC) Development: Serving as a stable linker to attach potent cytotoxic drugs to monoclonal antibodies.[3] The antibody directs the drug to a specific target, such as a cancer cell, thereby increasing therapeutic efficacy and reducing off-target toxicity.[3]
-
Enzyme and Hapten Immunoconjugates: Preparing conjugates for use in immunoassays and other research applications.[2][4]
-
Oligonucleotide-Enzyme Conjugates: Creating probes for non-radioisotopic hybridization assays.[5]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
General Workflow for Protein-Small Molecule Conjugation
The following diagram illustrates the general workflow for conjugating a small molecule to a protein using a maleimide-based crosslinker.
Detailed Protocol: Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of a small molecule containing a primary amine to a protein with available sulfhydryl groups using this compound. This is a two-step process where the this compound is first activated and reacted with the small molecule, and the resulting product is then conjugated to the protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or a water-soluble equivalent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Small molecule with a primary amine
-
Protein with free sulfhydryl groups (e.g., reduced antibody)
-
Reaction Buffers:
-
Activation Buffer: Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: e.g., Tris buffer
-
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
Step 1: Activation of this compound and Reaction with Amine-Containing Small Molecule
-
Activation of Carboxyl Group:
-
Dissolve this compound in the activation buffer.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester of this compound.
-
-
Reaction with Small Molecule:
-
Dissolve the amine-containing small molecule in the activation buffer.
-
Add the activated this compound solution to the small molecule solution.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The product of this reaction is a maleimide-functionalized small molecule.
-
Step 2: Conjugation of Maleimide-Functionalized Small Molecule to Protein
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer.
-
If necessary, reduce disulfide bonds to generate free sulfhydryl groups by incubating with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[]
-
Remove the excess reducing agent by desalting or dialysis.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized small molecule to the prepared protein solution. A 10-20 fold molar excess of the maleimide compound to the protein is often used as a starting point.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.[8]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the protein-small molecule conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Mechanism of Action: Antibody-Drug Conjugate (ADC)
The following diagram illustrates the mechanism by which an ADC, created using a linker like this compound, targets and delivers a cytotoxic drug to a cancer cell.
This guide provides a foundational understanding of this compound and its application in bioconjugation. The provided protocols are generalized and may require optimization for specific applications and molecules. It is recommended to perform small-scale pilot reactions to determine the optimal conditions for your specific research needs.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 6-Maleimidohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-Maleimidohexanoic acid. Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery, and diagnostics. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.
Core Concepts: The Chemistry of Maleimide (B117702) Stability
The utility of this compound as a bifunctional crosslinker is primarily dictated by the reactivity of its maleimide group. The stability of this maleimide ring is paramount for consistent and efficient conjugation to thiol-containing molecules. The primary degradation pathway for the maleimide moiety is hydrolysis, which leads to the opening of the maleimide ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, thus diminishing the conjugation efficiency of the reagent.[1][2][3][4][5]
Several factors influence the rate of maleimide hydrolysis, with pH and temperature being the most critical.
Influence of pH
The pH of the solution is the most significant factor affecting the stability of the maleimide group.[1][4]
-
Acidic to Neutral pH (below 7.5): In this range, the maleimide group is relatively stable, with the rate of hydrolysis being slow. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][2][4][6][7] This range provides a balance between minimizing hydrolysis and ensuring the thiol is sufficiently deprotonated to its reactive thiolate form.[2][6]
-
Alkaline pH (above 7.5): As the pH increases, the rate of hydrolysis of the maleimide ring significantly accelerates.[1][2][3][4] This increased rate of hydrolysis at alkaline pH is a critical consideration for both reaction conditions and storage of the reagent in solution. Furthermore, at pH values above 7.5, the selectivity of the maleimide group for thiols decreases, and it can begin to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1][2]
Influence of Temperature
Temperature also plays a crucial role in the stability of this compound. Higher temperatures accelerate the rate of hydrolysis of the maleimide ring.[8][9] Therefore, for both storage and during conjugation reactions, it is advisable to maintain the lowest practical temperature to minimize degradation.
Quantitative Stability Data
Table 1: Effect of pH on the Half-life of 8-arm-PEG10k-maleimide at 37°C [9]
| pH | Half-life (hours) |
| 3.0 | Very Stable |
| 5.5 | Very Stable |
| 7.4 | ~2.9 |
Table 2: Observed Pseudo-first-order Rate Constants for the Hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at Different Temperatures [9]
| Temperature (°C) | Rate Constant (kobs) (s⁻¹) |
| 20 | 1.24 x 10⁻⁵ |
| 37 | 6.55 x 10⁻⁵ |
Recommended Storage Conditions
To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to appropriate storage conditions.
Table 3: Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid | -20°C to 4°C[10] | Store in a tightly sealed container, protected from moisture and light. Some suppliers suggest refrigeration (2-8°C or 0-4°C).[1][10][11] |
| Solution | -20°C | Prepare solutions fresh immediately before use.[1][2] If storage is necessary, dissolve in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[1][4][7] Avoid aqueous storage.[1] |
Experimental Protocols
The following are general protocols for the assessment of maleimide stability. These can be adapted for this compound.
Protocol for Assessing Maleimide Hydrolysis by UV-Vis Spectroscopy
This protocol allows for the monitoring of maleimide hydrolysis by observing the decrease in absorbance at approximately 300 nm, which is characteristic of the maleimide ring.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 5.5, 7.4, 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration that gives a measurable absorbance in the UV range (e.g., 0.1-1 mM).
-
Immediately after dilution, measure the initial absorbance at the wavelength of maximum absorbance for the maleimide group (around 300 nm).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, measure the absorbance of each solution at the same wavelength.
-
Plot the absorbance versus time to determine the rate of hydrolysis at each pH. The half-life can be calculated from the first-order decay constant.
Protocol for Assessing Conjugate Stability
This protocol provides a framework for evaluating the stability of the thioether bond formed after conjugation of this compound to a thiol-containing molecule.[12]
Materials:
-
Purified conjugate of this compound and a thiol-containing molecule
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Challenging agent (e.g., 5 mM Glutathione) to assess susceptibility to thiol exchange[12]
-
Quenching solution (e.g., 1% Trifluoroacetic Acid)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in the incubation buffer. Prepare a parallel sample containing the challenging agent.[12]
-
Time-Course Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).[12]
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot and immediately quench the reaction by adding the quenching solution.[12]
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact conjugate and any degradation products.[12]
Visualizations
The following diagrams illustrate key processes related to the stability and use of this compound.
Caption: Hydrolysis of the maleimide ring in this compound.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Recommended storage conditions for this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Purity Analysis of 6-Maleimidohexanoic Acid by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 6-Maleimidohexanoic acid (6-MHA) using High-Performance Liquid Chromatography (HPLC). 6-MHA is a widely utilized heterobifunctional crosslinker in bioconjugation, playing a critical role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring the high purity of this reagent is paramount for the synthesis of well-defined and effective bioconjugates. This document outlines a detailed experimental protocol for reversed-phase HPLC (RP-HPLC) analysis, discusses potential impurities, and presents data in a clear, structured format.
Introduction to this compound and the Importance of Purity
This compound is a chemical compound containing a maleimide (B117702) group and a carboxylic acid group, separated by a hexanoic acid linker. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The carboxylic acid can be activated to react with primary amines. This dual reactivity makes 6-MHA an invaluable tool in creating precisely engineered biomolecules.
The purity of 6-MHA is a critical quality attribute. Impurities can lead to a number of undesirable outcomes in bioconjugation reactions, including:
-
Reduced conjugation efficiency: Lower amounts of the active maleimide compound will result in incomplete reactions and lower yields of the desired conjugate.
-
Formation of undefined products: Reactive impurities can lead to the formation of unexpected and difficult-to-characterize bioconjugate species.
-
Introduction of instability: Certain impurities may compromise the stability of the final bioconjugate.
Therefore, a robust analytical method to accurately determine the purity of 6-MHA is essential for reliable and reproducible bioconjugation outcomes. HPLC is the most common and reliable method for this purpose, with typical purity specifications for commercial-grade 6-MHA being ≥98.0%[1].
Potential Impurities in this compound
The primary impurity of concern for this compound is its hydrolyzed form, where the maleimide ring has been opened. This hydrolysis can occur in the presence of water and is accelerated at neutral to basic pH. The resulting maleamic acid derivative is no longer reactive towards thiol groups and represents a critical process-related impurity.
Another potential impurity can arise from the synthesis process, such as the presence of the isomeric form, isomaleimide. While less common in the final product, its presence should be considered.
Experimental Protocol: Purity Analysis by RP-HPLC
This section details a standard reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by the area percent method.
Purity Calculation (Area %):
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes typical expected results from the HPLC analysis of a high-purity this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | ~2.5 | 5,000 | 0.5 | Potential Hydrolysis Product |
| 2 | ~8.5 | 990,000 | 99.0 | This compound |
| 3 | ~9.2 | 5,000 | 0.5 | Unknown Impurity |
| Total | 1,000,000 | 100.0 |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship of 6-MHA and its Primary Impurity
Caption: The hydrolysis of this compound to its inactive form.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 6-Maleimidohexanoic Acid NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MHS ester), also known as N-succinimidyl 6-maleimidocaproate (EMCS), is a heterobifunctional crosslinking reagent widely used in bioconjugation.[1] This reagent possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that selectively reacts with sulfhydryl groups.[2][3] This dual reactivity allows for the controlled, sequential conjugation of two different molecules, making it an invaluable tool in drug development, diagnostic assay creation, and fundamental biological research.[2][4]
The NHS ester end of the molecule forms a stable amide bond with primary amino groups, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[6][7] The maleimide group, on the other hand, forms a stable thioether bond with sulfhydryl groups, typically found in cysteine residues, with an optimal pH range of 6.5-7.5.[7] This allows for the specific linkage of proteins to other molecules, including other proteins, peptides, or small molecule drugs.
This document provides detailed protocols for the use of this compound NHS ester in protein labeling, along with recommended reaction parameters and purification methods.
Data Presentation
Table 1: Recommended Reaction Parameters for NHS Ester Labeling
| Parameter | Recommended Value | Notes |
| Molar Excess of MHS Ester over Protein | 5:1 to 50:1 | The optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.[7] For mono-labeling, a lower molar excess (5:1 to 10:1) is recommended as a starting point.[7] For general protein labeling with multiple labels, a higher molar excess (10:1 to 50:1) can be used.[7] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve labeling efficiency.[7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer) | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester and should be avoided.[5] |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[4][6] A common choice is 0.1 M sodium bicarbonate, pH 8.3.[5] |
| Reaction Temperature | Room temperature or 4°C | Incubation at room temperature is typically faster (30-60 minutes), while 4°C (2-4 hours) can be used for sensitive proteins.[6] |
| Reaction Time | 30 minutes to 4 hours | The optimal time may need to be determined empirically.[6] |
| Quenching Reagent | Tris-HCl or glycine (50-100 mM final concentration) | Used to stop the reaction by consuming any unreacted MHS ester.[6] |
Table 2: Recommended Starting Molar Excess Ratios for Different Applications
| Application | Recommended Molar Excess (Linker:Protein) | Expected Outcome |
| Mono-labeling | 5:1 to 10:1 | Aims for a single label per protein molecule. An 8-fold molar excess is often a good starting point.[7] |
| Antibody Labeling (IgG) | 10:1 to 20:1 | Typically results in 4-6 linkers per antibody.[7] |
| General Protein Labeling | 10:1 to 50:1 | A broader range to start optimization for achieving a desired level of multiple labels.[7] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins (Protein A and Protein B) using this compound NHS ester. Protein A is first modified with the MHS ester to introduce a maleimide group, and then this maleimide-activated Protein A is reacted with Protein B, which contains a free sulfhydryl group.
Materials:
-
This compound NHS ester
-
Protein A (to be labeled with MHS ester)
-
Protein B (containing a free sulfhydryl group)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting column, dialysis equipment)
-
Sulfhydryl-free buffer for the second reaction (e.g., PBS, pH 6.5-7.5)
Procedure:
Step 1: Activation of Protein A with MHS Ester
-
Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer does not contain any primary amines.
-
Prepare MHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6]
-
Reaction: Add the desired molar excess of the MHS ester solution to the Protein A solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Purification of Maleimide-Activated Protein A: Remove the unreacted MHS ester and byproducts using a desalting column or dialysis. The buffer should be exchanged to a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5) suitable for the subsequent maleimide reaction.[7]
Step 2: Conjugation of Maleimide-Activated Protein A with Protein B
-
Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 6.5-7.5. If Protein B does not have a free sulfhydryl group, it may need to be reduced with a reagent like dithiothreitol (B142953) (DTT), followed by removal of the DTT.
-
Reaction: Add the sulfhydryl-containing Protein B to the purified, maleimide-activated Protein A. The molar ratio will depend on the desired final conjugate.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[7]
-
Purification of the Conjugate: Purify the final protein-protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.
Protocol 2: General Protein Labeling with MHS Ester (Introduction of a Maleimide Handle)
This protocol is for modifying a protein with MHS ester to introduce maleimide groups for subsequent conjugation to other molecules.
Materials:
-
This compound NHS ester
-
Protein to be labeled
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Purification tools (e.g., desalting column, dialysis equipment)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a pH between 7.2 and 8.5.[5] The protein concentration should ideally be between 2.5-10 mg/mL.[5]
-
MHS Ester Preparation: Prepare a 10 mM stock solution of the MHS ester in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the MHS ester stock solution to the stirring protein solution.[5] The optimal ratio depends on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[5]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes.[5]
-
Purification: Remove excess, unreacted MHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Maleimido-hexanoic NHS ester, 55750-63-5 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Conjugating 6-Maleimidohexanoic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with modifying groups is a critical process in the development of novel therapeutics, diagnostics, and research tools. 6-Maleimidohexanoic acid is a bifunctional linker that contains a maleimide (B117702) group and a carboxylic acid group.[1] The maleimide moiety reacts specifically with free sulfhydryl groups, such as those on cysteine residues of peptides, under mild conditions.[2][3][4] This reaction forms a stable thioether bond, allowing for the site-specific modification of peptides. The terminal carboxylic acid can then be used for subsequent coupling reactions, for instance, with amine-containing molecules via EDC chemistry.[1] This application note provides a detailed protocol for the conjugation of this compound to cysteine-containing peptides, including methods for purification and characterization of the resulting conjugate.
Key Reaction Parameters and Considerations
Successful conjugation of this compound to peptides is dependent on several key experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency and yield, while minimizing side reactions.
| Parameter | Recommended Conditions | Rationale & Considerations |
| pH | 6.5 - 7.5 | The thiol-maleimide reaction is highly selective for thiols within this pH range.[2][4] At pH values above 7.5, the reaction with amines becomes more competitive, and the rate of maleimide hydrolysis increases significantly. Below pH 6.5, the reaction rate decreases due to the lower concentration of the reactive thiolate anion. |
| Temperature | Room temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature, typically within 2 hours. For longer reaction times (e.g., overnight), performing the conjugation at 4°C can help to minimize degradation of the peptide and reagents. |
| Solvent | Degassed aqueous buffers (e.g., PBS, HEPES, Tris) with an organic co-solvent (e.g., DMSO, DMF) | Aqueous buffers are necessary to solubilize the peptide. Degassing is crucial to prevent oxidation of the thiol groups. Anhydrous DMSO or DMF is used to dissolve the this compound, which is then added to the aqueous peptide solution.[4] |
| Molar Ratio of Reactants | 10-20 fold molar excess of this compound to peptide | A molar excess of the maleimide reagent helps to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific peptide to maximize conjugation efficiency while simplifying the subsequent purification process. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Peptides containing cysteine residues can form disulfide bonds which are unreactive with maleimides. TCEP is a common reducing agent used to cleave disulfide bonds and does not need to be removed prior to the addition of the maleimide reagent. |
Experimental Protocols
Materials
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Purification supplies: Gel filtration column (e.g., Sephadex G-25), HPLC system with a C18 column, or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
Peptide and Reagent Preparation
-
Peptide Solution: Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the peptide has formed disulfide bonds, add TCEP to the peptide solution at a 10-50 fold molar excess. Incubate at room temperature for 30-60 minutes.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
Conjugation Reaction
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the peptide solution.
-
Mix gently and allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C. Protect the reaction mixture from light if the peptide is light-sensitive.
-
(Optional) Quenching: To stop the reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, can be added in a slight molar excess to the initial amount of this compound. Incubate for an additional 15-30 minutes.
Purification of the Conjugate
The purification method will depend on the properties of the peptide and the scale of the reaction.
-
Gel Filtration Chromatography: This is a common method for removing excess, unreacted this compound. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides excellent separation of the conjugated peptide from the unconjugated peptide and excess reagents, yielding a highly pure product.[5][6] A C18 column is often suitable for peptide purification.[7][8]
-
Dialysis: For larger peptides, dialysis against a large volume of buffer can be used to remove small molecule impurities.
Characterization of the Conjugate
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the successful conjugation by observing the expected mass increase of the peptide corresponding to the addition of one or more this compound molecules.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugate.[7] The conjugated peptide will typically have a different retention time compared to the unconjugated peptide.
Quantitative Data Summary
The efficiency and yield of the conjugation reaction can vary depending on the specific peptide and reaction conditions. The following table summarizes typical quantitative data reported in the literature for maleimide-thiol conjugations.
| Parameter | Typical Value | Method of Determination |
| Conjugation Efficiency | >70% | HPLC analysis by comparing the peak area of the conjugated peptide to the unconjugated peptide.[11] |
| Isolated Yield | 50-95% | Calculated from the amount of purified peptide conjugate obtained relative to the starting amount of peptide.[12][13] |
| Purity | >95% | Assessed by analytical RP-HPLC.[12] |
Visualizations
Caption: Experimental workflow for conjugating this compound to peptides.
Caption: Reaction mechanism of maleimide-thiol conjugation and potential isomerization.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with an adequate excess of TCEP and sufficient incubation time. |
| Hydrolysis of the maleimide group. | Prepare the this compound solution fresh in anhydrous solvent and use it immediately. Maintain the reaction pH below 7.5. | |
| Oxidation of free thiols. | Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Products in MS | Incomplete reaction or side reactions. | Optimize reaction time and molar ratio of reactants. Analyze for potential isomerization products.[14] |
| Peptide degradation. | Perform the reaction at a lower temperature (4°C) and for a shorter duration if the peptide is unstable. |
Conclusion
The conjugation of this compound to cysteine-containing peptides is a robust and highly specific method for peptide modification. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently produce well-defined peptide conjugates for a wide range of applications in drug development and biomedical research.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Mass Spectrometry Analysis of Peptide Drug Conjugates [desklib.com]
- 11. researchgate.net [researchgate.net]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Immobilization using 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Maleimidohexanoic acid as a crosslinking agent for the immobilization of biomolecules onto various surfaces. This heterobifunctional linker is a valuable tool in the development of biosensors, microarrays, and other diagnostic and therapeutic platforms.
Introduction
This compound is a versatile crosslinker featuring a carboxyl group and a maleimide (B117702) group at opposite ends of a six-carbon spacer arm. The carboxyl group can be activated, typically using carbodiimide (B86325) chemistry, to react with primary amines on a surface or biomolecule. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This dual reactivity allows for controlled and oriented immobilization of biomolecules. A popular derivative is the N-hydroxysuccinimide (NHS) ester of this compound (often abbreviated as EMCS), which is a stable, amine-reactive compound that simplifies the two-step conjugation process.
The general principle of using this compound for surface immobilization involves two primary strategies:
-
Immobilization of Thiol-Containing Biomolecules: The surface is first functionalized with primary amines, followed by the reaction with the NHS ester of this compound to introduce maleimide groups. Subsequently, a biomolecule containing a free thiol group is covalently attached to the maleimide-activated surface.
-
Immobilization of Amine-Containing Biomolecules: A surface is functionalized with thiol groups. This compound is then coupled to the amine-containing biomolecule in solution via its carboxyl group (often pre-activated as an NHS ester). The resulting maleimide-functionalized biomolecule is then immobilized on the thiol-presenting surface.
Data Presentation
The efficiency of surface immobilization can be influenced by several factors including the nature of the surface, the biomolecule, linker concentration, and reaction conditions. The following tables summarize quantitative data from studies utilizing maleimide-thiol and NHS ester-amine coupling chemistries for surface immobilization. While specific data for this compound is not always available, the presented data from analogous systems provide valuable insights into expected outcomes.
| Parameter | Value | Surface Type | Biomolecule | Coupling Chemistry | Reference |
| Peptide Surface Density | 10 fmol/cm² | Glass | RGD Peptide | Maleimide-Thiol | [1] |
| 0.2 - 3 pmol/cm² | Not specified | RGD Peptide | Maleimide-Thiol | [1] | |
| Antibody Surface Density | 74 - 220 ng/cm² | Glass | IgG | GMBS (Maleimide-NHS ester) | [2] |
| Immobilization Efficiency | 84 ± 4% | PLGA Nanoparticles | cRGDfK Peptide | Maleimide-Thiol | [3] |
| 58 ± 12% | PLGA Nanoparticles | 11A4 Nanobody | Maleimide-Thiol | [3] |
Table 1: Quantitative Data on Biomolecule Surface Immobilization. This table presents surface density and immobilization efficiency data from various studies employing maleimide-based crosslinking strategies.
| Technique | Purpose | Typical Observations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the surface | Confirmation of nitrogen and sulfur presence after linker and biomolecule immobilization.[4][5] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Changes in surface morphology and roughness upon monolayer formation and protein immobilization.[6] |
| Contact Angle Goniometry | Surface wettability and hydrophilicity | Alterations in contact angle indicating successful surface modification. |
| Ellipsometry | Measurement of film thickness | Determination of the thickness of the self-assembled monolayer and the immobilized biomolecule layer. |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events | Quantifying the amount of immobilized biomolecule and studying subsequent binding interactions. |
Table 2: Common Surface Characterization Techniques. This table outlines key techniques used to verify and quantify the successful immobilization of biomolecules on surfaces.
Experimental Protocols
Protocol 1: Immobilization of a Thiol-Containing Peptide on an Amine-Functionalized Surface
This protocol describes the steps to covalently attach a peptide with a free cysteine residue to a surface presenting primary amine groups using this compound NHS ester (EMCS).
Materials:
-
Amine-functionalized surface (e.g., amine-silanized glass slide, aminated polymer surface)
-
This compound N-hydroxysuccinimide ester (EMCS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Thiol-containing peptide
-
Quenching buffer: 50 mM L-cysteine in PBS, pH 7.0
-
Washing buffer: PBS with 0.05% Tween 20 (PBST)
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
Activation of Amine Surface with EMCS:
-
Prepare a 10 mM solution of EMCS in anhydrous DMF or DMSO immediately before use.
-
Cover the amine-functionalized surface with the EMCS solution and incubate for 30-60 minutes at room temperature in a humidity-free environment.
-
Rinse the surface thoroughly with DMF or DMSO, followed by PBS (pH 7.2-7.5) to remove excess crosslinker.
-
-
Peptide Immobilization:
-
Dissolve the thiol-containing peptide in PBS (pH 6.5-7.5) to a final concentration of 0.1-1 mg/mL. The buffer should be deoxygenated to prevent oxidation of the thiol groups.
-
Immediately apply the peptide solution to the maleimide-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Remove the peptide solution and wash the surface with PBS.
-
To block any unreacted maleimide groups, incubate the surface with the quenching buffer for 30 minutes at room temperature.
-
-
Final Washing:
-
Wash the surface extensively with PBST to remove non-covalently bound peptide and quenching reagents.
-
Rinse with deionized water and dry under a gentle stream of nitrogen.
-
Protocol 2: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface for Thiol-Containing Protein Capture
This protocol details the formation of a mixed self-assembled monolayer (SAM) on a gold surface to present maleimide groups for the specific capture of thiol-containing proteins. A mixed SAM, often including a spacer thiol like 6-mercapto-1-hexanol, is used to control the density of the maleimide groups and minimize non-specific protein adsorption.
Materials:
-
Gold-coated substrate
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Absolute ethanol (B145695)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
11-Amino-1-undecanethiol hydrochloride
-
6-Mercapto-1-hexanol (MCH)
-
Thiol-containing protein
-
MES buffer (0.1 M, pH 4.7)
-
PBS (pH 7.2-7.4)
Procedure:
-
Gold Surface Cleaning:
-
Clean the gold substrate by immersing it in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate copiously with deionized water, followed by absolute ethanol.
-
Dry the surface under a gentle stream of nitrogen.
-
-
Formation of Amine-Terminated SAM:
-
Prepare a 1 mM solution of 11-Amino-1-undecanethiol and MCH in absolute ethanol. The molar ratio of the two thiols can be varied to control the density of amine groups (e.g., 1:10 ratio of amino-thiol to MCH).
-
Immerse the clean gold substrate in the thiol solution for 18-24 hours at room temperature in a dark, vibration-free environment.
-
Rinse the SAM-coated substrate thoroughly with ethanol and dry under nitrogen.
-
-
Activation and Coupling of this compound:
-
Prepare a solution of 10 mM this compound, 40 mM EDC, and 10 mM NHS in MES buffer (pH 4.7).
-
Immerse the amine-terminated SAM in this solution for 1 hour at room temperature to couple the carboxyl group of the maleimidohexanoic acid to the surface amine groups.
-
Rinse the surface with MES buffer, followed by PBS.
-
-
Protein Immobilization:
-
Dissolve the thiol-containing protein in PBS (pH 6.5-7.5) at a concentration of 0.1-1 mg/mL.
-
Apply the protein solution to the maleimide-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking and Washing:
-
Block unreacted maleimide groups by incubating with 50 mM L-cysteine in PBS for 30 minutes.
-
Wash the surface with PBST and deionized water, then dry with nitrogen.
-
Visualizations
Caption: Workflow for immobilizing a thiol-peptide.
Caption: Workflow for protein immobilization on gold.
Caption: Biosensor signal generation pathway.
References
- 1. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Maleimide-Thiol Conjugation at pH 6.5-7.5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing maleimide-thiol conjugation, a widely used bioconjugation technique for covalently linking molecules. The focus of these protocols is on conducting the reaction within the optimal pH range of 6.5-7.5 to ensure high selectivity and efficiency.
Introduction
The reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules at cysteine residues.[1] This conjugation method proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[2][3] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5, making it ideal for applications in drug development, such as the creation of antibody-drug conjugates (ADCs), and for fluorescently labeling biomolecules.[3][4]
At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[5][6] Below pH 6.5, the reaction rate is significantly reduced as the thiol group is predominantly in its less nucleophilic protonated form.[6] Above pH 7.5, the selectivity for thiols diminishes, and competitive reactions with primary amines, such as those on lysine (B10760008) residues, become more prevalent.[5][6] Furthermore, the maleimide group is susceptible to hydrolysis at alkaline pH, which opens the ring and renders it unreactive towards thiols.[1][7]
Data Summary
The following tables summarize key quantitative data for optimizing maleimide-thiol conjugation.
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Characteristics | Key Considerations |
| < 6.5 | Reaction rate is significantly reduced. | Thiol group is predominantly protonated and less nucleophilic.[6] |
| 6.5 - 7.5 | Optimal range for selective thiol conjugation. [5][6] | High selectivity for thiols over amines.[5] |
| > 7.5 | Decreased selectivity for thiols. | Competitive reaction with primary amines increases.[5][6] |
| > 8.0 | Significant increase in maleimide hydrolysis rate. | Maleimide ring opens, becoming unreactive to thiols.[7][8] |
Table 2: Half-life of Maleimide Under Different Conditions
| pH | Temperature (°C) | Half-life | Reference |
| 7.4 | 37 | Varies depending on the specific maleimide derivative. | [7] |
Note: The exact half-life can vary depending on the specific maleimide derivative and buffer composition.
Table 3: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | A good starting concentration for many proteins.[4] |
| Maleimide to Thiol Molar Ratio | 10-20 fold excess | A molar excess of the maleimide reagent helps to drive the reaction to completion.[4][6] For some applications, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers faster kinetics (typically 2 hours). 4°C is recommended for sensitive proteins to minimize degradation (overnight incubation).[4][10] |
| Incubation Time | 2 hours at RT or Overnight (8-16 hours) at 4°C | Protect from light if using a light-sensitive maleimide reagent.[4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a protein with available thiol groups.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2, with 1 mM EDTA)[4]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is needed)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4][11]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[10] TCEP is recommended as it does not contain thiols and does not need to be removed before conjugation.[4]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to thiol is a good starting point).[4][6] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[4] If using a light-sensitive maleimide reagent, protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and consume any excess maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature.[4]
-
-
Purification:
-
Remove unreacted maleimide, quenching reagent, and any unconjugated protein by gel filtration (desalting column) or dialysis.[4]
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol can be used to determine the number of free thiol groups before and after conjugation to assess the efficiency of the reaction.
Materials:
-
Protein sample (before and after conjugation)
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Cysteine or N-acetylcysteine for creating a standard curve
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
-
Sample Preparation:
-
Dilute the protein samples (pre- and post-conjugation) to a suitable concentration in the Reaction Buffer.[4]
-
-
Reaction:
-
In a 96-well plate, add 50 µL of each standard and sample to individual wells.
-
Add 5 µL of the Ellman's Reagent Solution to each well.[4] Include a blank well containing only the Reaction Buffer and Ellman's Reagent.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in your protein samples.[4] The difference in free thiol concentration before and after conjugation indicates the extent of labeling.
-
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Maleimide-thiol reaction and hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
Applications of 6-Maleimidohexanoic Acid in Diagnostic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Maleimidohexanoic acid and its activated esters, such as this compound N-hydroxysuccinimide ester (EMCS), are heterobifunctional crosslinking agents crucial in the development of sensitive and specific diagnostic assays.[1][2][3] These reagents facilitate the covalent conjugation of biomolecules, a fundamental step in the creation of enzyme-linked immunosorbent assays (ELISAs), biosensors, and other immunodiagnostic platforms.[4][5]
The key feature of this compound-based crosslinkers is the presence of two distinct reactive groups: a maleimide (B117702) and a carboxylate (or its activated form, like an NHS ester). The NHS ester readily reacts with primary amines (-NH2) on proteins, such as antibodies or carrier proteins, under mild alkaline conditions.[6] The maleimide group, on the other hand, specifically and efficiently reacts with sulfhydryl groups (-SH) on peptides, proteins, or other molecules.[7] This two-step conjugation strategy allows for controlled and directed coupling of biomolecules, minimizing the formation of unwanted homodimers.[7]
This document provides detailed application notes and protocols for the use of this compound in diagnostic assays, including the preparation of antibody-enzyme conjugates and the immobilization of proteins on biosensor surfaces.
Key Applications in Diagnostic Assays
-
Preparation of Antibody-Enzyme Conjugates for ELISA: In ELISAs, an enzyme is conjugated to an antibody to provide a detectable signal. This compound derivatives are used to covalently link enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) to specific antibodies.[5] This creates a stable conjugate that retains the biological activity of both the antibody and the enzyme, which is essential for sensitive and reliable assay performance.
-
Immobilization of Proteins on Biosensor Surfaces: For biosensor-based diagnostics, such as those using surface plasmon resonance (SPR), controlled immobilization of capture proteins (e.g., antibodies, antigens) on the sensor surface is critical.[8] this compound can be used to functionalize a surface with maleimide groups, which then react with thiol-containing proteins to achieve a stable and oriented immobilization, enhancing the sensitivity and reproducibility of the biosensor.[8]
-
Preparation of Hapten-Carrier Conjugates for Immunoassays: Small molecules (haptens) that are not immunogenic on their own can be made immunogenic by conjugating them to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[9][10] this compound is instrumental in this process, enabling the development of immunoassays for the detection of small molecules like drugs, toxins, and environmental pollutants.[9]
Quantitative Data Summary
The efficiency of conjugation and the performance of the resulting diagnostic assay are influenced by several factors, including the molar ratio of reactants and the degree of labeling (DOL). The following tables summarize key quantitative parameters for consideration.
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Parameter | Reactant 1 | Reactant 2 | Recommended Molar Ratio (Reactant 2 : Reactant 1) | Reference |
| Antibody Modification | Antibody | EMCS Crosslinker | 1 : 10 to 1 : 20 | [3] |
| Enzyme Conjugation | Maleimide-activated Antibody | Thiolated Enzyme | 1 : 1.5 to 1 : 5 | [11] |
| Hapten Conjugation | Maleimide-activated Carrier Protein | Thiolated Hapten | 1 : 3 | [6] |
| Surface Immobilization | Maleimide-activated Surface | Thiolated Protein | 1 : 5 | [11] |
Table 2: Optimal Degree of Labeling (DOL) and Hapten Density for Immunoassays
| Application | Biomolecule | Optimal DOL / Hapten Density | Impact on Assay Performance | Reference |
| Fluorescent Immunoassay | Antibody | 4-7 dyes per antibody | Maximizes signal-to-noise ratio. Higher DOL can lead to quenching and reduced antibody affinity. | [7] |
| ELISA (Hapten Detection) | Carrier Protein (BSA) | 3-5 haptens per protein | Highest antibody binding observed in ELISA. Higher densities can mask epitopes and reduce antibody recognition. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of an Antibody-Enzyme (HRP) Conjugate using EMCS
This protocol describes a two-step process for conjugating Horseradish Peroxidase (HRP) to an antibody using this compound N-hydroxysuccinimide ester (EMCS).
Materials:
-
Antibody (e.g., IgG), free of amine-containing buffers like Tris.
-
EMCS (this compound N-hydroxysuccinimide ester)
-
Horseradish Peroxidase (HRP)
-
2-Iminothiolane (Traut's Reagent)
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.4
-
Activation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: PBS with 1% BSA, 0.02% Sodium Azide
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of Antibody with EMCS
-
Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Prepare a 10 mM stock solution of EMCS in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the EMCS stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess, unreacted EMCS using a desalting column equilibrated with Activation Buffer. The maleimide-activated antibody is now ready for conjugation.
Step 2: Thiolation of HRP
-
Dissolve HRP in Activation Buffer at a concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of 2-Iminothiolane in Activation Buffer.
-
Add a 20-fold molar excess of the 2-Iminothiolane solution to the HRP solution.
-
Incubate for 1 hour at room temperature to introduce sulfhydryl groups.
-
Remove excess 2-Iminothiolane using a desalting column equilibrated with Activation Buffer.
Step 3: Conjugation of Maleimide-Activated Antibody with Thiolated HRP
-
Immediately mix the maleimide-activated antibody and the thiolated HRP in a molar ratio of 1:3 (Antibody:HRP).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, add Quenching Buffer to a final concentration of 10-20 mM and incubate for 20 minutes at room temperature. This will react with any remaining maleimide groups.
-
Purify the antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.
-
Store the purified conjugate in Storage Buffer at 4°C.
Protocol 2: Immobilization of a Thiolated Protein onto a Biosensor Surface
This protocol outlines the steps to functionalize a surface (e.g., a gold biosensor chip) with maleimide groups and subsequently immobilize a thiol-containing protein.
Materials:
-
Biosensor chip (e.g., gold-coated)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Thiol-containing protein (e.g., antibody fragment with a free cysteine)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Cysteine solution (10 mM in PBS)
Procedure:
Step 1: Surface Activation
-
Clean the biosensor chip according to the manufacturer's instructions.
-
Prepare a solution of this compound in a suitable organic solvent.
-
Functionalize the surface with carboxyl groups (this step may vary depending on the surface chemistry; for gold surfaces, a self-assembled monolayer of a carboxyl-terminated thiol can be used).
-
Activate the carboxyl groups by injecting a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in water over the surface.
Step 2: Coupling of this compound
-
Immediately after activation, inject a solution of this compound over the surface to couple the carboxyl group of the acid to the activated surface, leaving the maleimide group exposed.
-
Wash the surface with buffer to remove unreacted reagents.
Step 3: Immobilization of Thiolated Protein
-
Prepare the thiol-containing protein in Immobilization Buffer at a concentration of 10-50 µg/mL.
-
Inject the protein solution over the maleimide-activated surface. The maleimide groups will react with the free thiols on the protein, forming a stable covalent bond.
-
Monitor the immobilization in real-time if using an SPR system.
Step 4: Blocking and Quenching
-
Inject the Blocking Buffer over the surface to deactivate any remaining reactive sites.
-
Inject a solution of cysteine to quench any unreacted maleimide groups.
-
The biosensor surface is now ready for use in diagnostic assays.
Visualizations
Diagram 1: Workflow for Antibody-Enzyme Conjugation
Caption: Workflow for creating an antibody-enzyme conjugate using a heterobifunctional crosslinker.
Diagram 2: Immobilization of Protein on a Biosensor Surface
Caption: Workflow for covalent immobilization of a protein onto a biosensor surface.
Conclusion
This compound and its derivatives are indispensable tools in the development of modern diagnostic assays. Their heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, leading to the creation of robust and sensitive diagnostic reagents. The protocols and data provided herein offer a comprehensive guide for researchers and scientists to effectively utilize these crosslinkers in their diagnostic assay development workflows. Careful optimization of conjugation parameters, as outlined in this document, is key to achieving high-performance diagnostic tools.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Bioconjugates Using 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Maleimidohexanoic acid for the creation of bioconjugates. This document outlines the fundamental principles, detailed experimental protocols, and quantitative data to enable the successful conjugation of proteins, peptides, and other biomolecules.
Introduction to Maleimide-Thiol Bioconjugation
The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This Michael addition reaction forms a stable covalent thioether bond, making it an ideal method for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling with fluorescent dyes, and the functionalization of nanoparticles.[2][3]
This compound serves as a versatile crosslinker. In its activated N-hydroxysuccinimide (NHS) ester form (this compound N-hydroxysuccinimide ester, also known as EMCS), it becomes a heterobifunctional reagent capable of reacting with both primary amines and sulfhydryl groups.[4][5] This allows for the conjugation of a molecule with an available amine to a thiol-containing biomolecule.
Key Features of Maleimide-Thiol Conjugation:
-
High Selectivity: The reaction is highly specific for thiol groups, especially within a pH range of 6.5-7.5.[1][6] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6]
-
Mild Reaction Conditions: The conjugation can be performed at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[2]
-
Stable Linkage: The resulting thioether bond is generally stable, although its stability can be influenced by various factors.[]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for bioconjugation.
Preparation of a Maleimide-Activated Carrier Protein (e.g., BSA)
This protocol describes the activation of a carrier protein containing primary amines (lysine residues) with this compound N-hydroxysuccinimide ester (EMCS).
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound N-hydroxysuccinimide ester (EMCS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve BSA: Prepare a solution of BSA in PBS at a concentration of 10 mg/mL.
-
Prepare EMCS Solution: Immediately before use, dissolve EMCS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activation Reaction: Slowly add the EMCS solution to the BSA solution with gentle stirring. A typical molar ratio is 20:1 (EMCS:BSA).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing.
-
Purification: Remove excess, unreacted EMCS by passing the reaction mixture through a desalting column pre-equilibrated with PBS. Collect the protein-containing fractions.
-
Quantification: Determine the concentration of the maleimide-activated BSA using a standard protein assay (e.g., BCA assay).
Preparation of a Thiolated Peptide
This protocol outlines the reduction of a disulfide bond in a peptide to generate free thiol groups for conjugation.
Materials:
-
Peptide containing a disulfide bond
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed PBS, pH 7.2
Procedure:
-
Dissolve Peptide: Dissolve the peptide in degassed PBS to a concentration of 1-5 mg/mL.
-
Prepare TCEP Solution: Prepare a fresh solution of TCEP in degassed PBS.
-
Reduction Reaction: Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Purification: Remove excess TCEP using a desalting column equilibrated with degassed PBS. The thiolated peptide is now ready for conjugation.
Conjugation of a Thiolated Molecule to a Maleimide-Activated Protein
This protocol details the conjugation of a thiol-containing molecule to a maleimide-activated protein.
Materials:
-
Maleimide-activated protein (from Protocol 2.1)
-
Thiolated molecule (e.g., reduced peptide from Protocol 2.2)
-
Degassed PBS, pH 6.5-7.5
-
Quenching solution (e.g., L-cysteine or N-acetylcysteine)
Procedure:
-
Prepare Reaction Mixture: In a reaction vessel, combine the maleimide-activated protein and the thiolated molecule in degassed PBS. The optimal molar ratio of maleimide to thiol can vary and should be optimized, with a 1.5:1 to 5:1 ratio being a common starting point.[8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using light-sensitive reagents.[1]
-
Quenching: Add a quenching solution (e.g., L-cysteine to a final concentration of 10 mM) to cap any unreacted maleimide groups.[] Incubate for an additional 15-30 minutes.
-
Purification: Purify the bioconjugate to remove unconjugated materials and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[1]
Quantitative Data Summary
The efficiency of bioconjugation with this compound is influenced by several factors. The following tables summarize key quantitative data from cited experiments.
Table 1: Influence of Molar Ratio and Reaction Time on Conjugation Efficiency
| Biomolecule 1 | Biomolecule 2 | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency (%) |
| Maleimide-functionalized PLGA Nanoparticles | cRGDfK (peptide) | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4[3] |
| Maleimide-functionalized PLGA Nanoparticles | 11A4 (nanobody) | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12[3] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines.[1][3][6] |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C may be beneficial for sensitive biomolecules. |
| Molar Excess of Maleimide | 1.5 - 20 fold | A molar excess of the maleimide reagent is often used to drive the reaction to completion.[8] |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Sufficient time for the reaction to proceed to completion.[1][] |
Visualizations
The following diagrams illustrate key workflows and concepts in bioconjugation using this compound.
Caption: Experimental Workflow for Bioconjugation.
Caption: Maleimide-Thiol Reaction Mechanism.
Stability of Maleimide-Based Bioconjugates
While the thioether bond formed through maleimide-thiol conjugation is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[] This process can be facilitated by endogenous thiols like glutathione.[]
Strategies to Enhance Stability:
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[][9]
-
Thiazine (B8601807) Formation: Conjugation of a maleimide to a peptide or protein with an N-terminal cysteine can lead to the formation of a thiazine structure, which has been shown to be more stable than the corresponding thioether conjugate.[10]
Troubleshooting
Table 3: Common Issues and Solutions in Maleimide-Thiol Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] |
| Inactive maleimide group | Use fresh maleimide reagents. Avoid prolonged storage in aqueous solutions.[6] | |
| Insufficient free thiols | Ensure complete reduction of disulfide bonds. Quantify free thiols before conjugation. | |
| Non-specific Labeling | Reaction pH is too high | Maintain the reaction pH within the optimal range to minimize reaction with amines.[1] |
| Precipitation of Reagents | Poor solubility of maleimide reagent | Use a co-solvent like DMF or DMSO for maleimides with poor aqueous solubility.[11] |
Conclusion
This compound is a powerful tool for creating a wide array of bioconjugates. By understanding the underlying chemistry and carefully controlling reaction conditions, researchers can achieve high conjugation efficiencies and produce stable, well-defined bioconjugates for various applications in research, diagnostics, and therapeutics. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this versatile bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Labeling Cysteine Residues with 6-Maleimidohexanoic Acid
Introduction
The selective modification of proteins is a cornerstone of modern biochemical research and drug development. Cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for such modifications due to its relatively low abundance and high nucleophilicity at neutral pH. The maleimide (B117702) functional group is one of the most widely used reagents for cysteine-specific bioconjugation. It reacts selectively with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.
6-Maleimidohexanoic acid is a valuable crosslinking reagent that contains a maleimide group on one end and a carboxylic acid on the other, separated by a six-carbon aliphatic chain. This structure allows it to be used in two-step conjugation strategies. First, the maleimide group reacts with a cysteine residue on a protein. Subsequently, the terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to couple with primary amines on another molecule, making it an effective tool for creating protein-protein conjugates, antibody-drug conjugates (ADCs), or for immobilizing proteins onto surfaces.
Principle of Reaction
The core of the labeling strategy is the Michael addition reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage.
Troubleshooting & Optimization
How to prevent hydrolysis of 6-Maleimidohexanoic acid NHS ester
Technical Support Center: 6-Maleimidohexanoic acid NHS ester
Welcome to the technical support center for this compound NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and why is hydrolysis a concern?
This compound N-hydroxysuccinimide ester is a heterobifunctional crosslinking reagent.[1][2] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups.[3][4] Hydrolysis is a major concern because water can degrade both of these essential functional groups, rendering the crosslinker inactive.[1][2][5]
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions with a higher pH.[6][7] This reaction cleaves the ester bond, creating an unreactive carboxylic acid and releasing N-hydroxysuccinimide.
-
Maleimide Hydrolysis: The maleimide group can also undergo hydrolysis, which opens the maleimide ring to form a non-reactive maleamic acid derivative.[5] This reaction is also accelerated at higher pH values.[5]
Q2: How should I properly store and handle this compound NHS ester to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of this crosslinker.
-
Storage: The solid reagent should be stored at -20°C under desiccated conditions.[8]
-
Handling: Before opening the vial, it is crucial to allow it to equilibrate to room temperature.[9][10] This prevents moisture from the air from condensing on the cold powder, which would cause hydrolysis.[9][10]
-
Stock Solutions: For preparing stock solutions, use a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12] These stock solutions should be prepared immediately before use.[11][12] If storage is necessary, aliquots can be stored at -20°C for a limited time.[13]
Q3: What are the optimal pH and buffer conditions for minimizing hydrolysis during a conjugation reaction?
The choice of pH and buffer is a balancing act between maximizing the reaction rate and minimizing hydrolysis.
-
For the NHS Ester Reaction (Amine Coupling): The recommended pH range is 7.2 to 8.5.[6][10][11][] Common buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate.[11] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][11]
-
For the Maleimide Reaction (Thiol Coupling): The optimal pH range is 6.5 to 7.5.[5][10] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide ring.[5] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[5][12]
Hydrolysis and Reaction Pathways
Caption: Hydrolysis pathways of this compound NHS ester.
Quantitative Data Summary
The stability of the NHS ester and maleimide groups is highly dependent on pH and temperature. The following table summarizes the half-life of these groups under various conditions.
| Functional Group | pH | Temperature | Half-life | Citation(s) |
| NHS Ester | 7.0 | 0°C | 4-5 hours | [6][7] |
| 7.0 | Ambient | ~7 hours | [9] | |
| 8.0 | Ambient | ~1 hour | [15] | |
| 8.6 | 4°C | 10 minutes | [6][7][15] | |
| 9.0 | Ambient | Minutes | [9] | |
| Maleimide | 6.5 - 7.5 | Ambient | Relatively Stable | [5] |
| > 7.5 | Ambient | Hydrolysis rate increases significantly | [5][12] |
Troubleshooting Guide
Issue: Low or no yield of the final conjugate.
This is a common problem that can often be traced back to the hydrolysis of the crosslinker.
| Potential Cause | Recommended Solution |
| Hydrolyzed Reagent | Ensure the solid this compound NHS ester was stored properly under desiccated conditions and allowed to warm to room temperature before opening.[9][10] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[11] |
| Incorrect Buffer pH | Verify the pH of your reaction buffers with a calibrated pH meter. For the NHS ester reaction, the pH should be between 7.2 and 8.5.[6][11] For the maleimide reaction, maintain the pH between 6.5 and 7.5.[5] |
| Contaminated Buffers | Ensure your buffers are free of primary amines (e.g., Tris, glycine) for the NHS ester reaction, as these will compete with your target molecule.[10][11] |
| Inefficient Quenching | If you are performing a two-step conjugation, ensure that the quenching of the first reaction is complete before proceeding to the next step. A quenching reagent like free cysteine can be added to react with any excess maleimide.[5] |
Experimental Protocol: Two-Step Protein Conjugation
This protocol outlines a general procedure for conjugating two proteins (Protein-A with primary amines and Protein-B with free thiols) using this compound NHS ester.
Materials:
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Protein-A (containing primary amines)
-
Protein-B (containing free thiols)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
Thiol-maleimide reaction buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Preparation of Reagents
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Prepare Protein-A in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[10][16]
-
Prepare Protein-B in the thiol-maleimide reaction buffer. If necessary, reduce any disulfide bonds in Protein-B using a reducing agent like TCEP and remove the excess reducing agent using a desalting column.[5]
Step 2: Reaction of NHS Ester with Protein-A
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[12]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the thiol-maleimide reaction buffer.
Step 3: Reaction of Maleimide with Protein-B
-
Immediately combine the maleimide-activated Protein-A with Protein-B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, you can add a quenching reagent like free cysteine.[5]
Step 4: Purification of the Conjugate
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.
Experimental Workflow
Caption: Two-step protein conjugation workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 6-Maleimido-hexanoic NHS ester, 55750-63-5 | BroadPharm [broadpharm.com]
- 4. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. 6-(马来酰亚胺基)己酸琥珀酰亚胺酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing 6-Maleimidohexanoic Acid Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing 6-maleimidohexanoic acid conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the maleimide-thiol conjugation process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide (B117702): The maleimide group on this compound is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering it inactive.[1][2][3] | Prepare aqueous solutions of the maleimide reagent immediately before use.[1][2] For storage, dissolve the reagent in a dry, anhydrous organic solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[2][3] |
| Oxidized Thiols: The target sulfhydryl (-SH) groups on the protein or molecule may have formed disulfide bonds (S-S), which are unreactive with maleimides.[1][4] | Pre-reduce the biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][4] TCEP is often preferred as it does not need to be removed before conjugation.[5] Use degassed buffers to minimize re-oxidation.[4][6] | |
| Incorrect Molar Ratio: An insufficient amount of the maleimide reagent will lead to incomplete conjugation. | The optimal molar ratio should be determined empirically. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[2][6] However, for some systems, a lower excess (e.g., 2:1 or 5:1) may be optimal.[7][8] | |
| Suboptimal pH: The reaction rate is significantly slower at pH below 6.5 because the thiol group is mostly protonated.[1] | Maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity and reaction rate.[1][2][9] | |
| Lack of Specificity / Off-Target Reactions | Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][9] | Strictly maintain the reaction pH in the 6.5 to 7.5 range.[1][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][10] |
| Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a stable thiazine ring, which can complicate purification and analysis.[11][12] | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (around 5-6) to keep the N-terminal amine protonated and less nucleophilic, or acetylate the N-terminal cysteine.[5][11][12] | |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide can be reversible, especially in vivo. This can lead to the transfer of the payload to other thiol-containing molecules like serum albumin.[9][10] | After the conjugation reaction, the thiosuccinimide ring can be stabilized by inducing hydrolysis to form a stable succinamic acid thioether.[1][9] This can be achieved by raising the pH to 8.5-9.0.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein/peptide?
A common starting point for optimization is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing biomolecule.[2][6] However, the ideal ratio can vary depending on the specific reactants and their concentrations. It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the best conditions for your specific application.[5] For nanoparticle conjugations, optimal ratios have been reported to be as low as 2:1 or 5:1.[7][8][13]
| Molar Ratio (Maleimide:Thiol) | Application Context | Observed Efficiency |
| 2:1 | cRGDfK peptide to PLGA nanoparticles | 84 ± 4% |
| 5:1 | 11A4 nanobody to PLGA nanoparticles | 58 ± 12% |
| 10:1 to 20:1 | General protein and dye labeling | Common starting range |
Q2: What is the ideal pH for the conjugation reaction?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][9] This pH range offers a good compromise between the reactivity of the thiol group (which increases with pH as it deprotonates to the more nucleophilic thiolate anion) and the stability of the maleimide group (which is prone to hydrolysis at higher pH).[1][2]
Q3: My protein has disulfide bonds. Do I need to reduce them first?
Yes, maleimides react specifically with free sulfhydryl (-SH) groups. Disulfide bonds (S-S) are not reactive with maleimides.[4] Therefore, it is necessary to reduce any disulfide bonds in your protein to generate free thiols before starting the conjugation reaction.[4] TCEP is a commonly recommended reducing agent for this purpose.[1][4]
Q4: How should I prepare and store my this compound solution?
Due to the susceptibility of the maleimide group to hydrolysis, it is highly recommended to prepare aqueous solutions of the reagent immediately before use.[1][2] For long-term storage, dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF and store at -20°C, protected from moisture.[2][3]
Q5: How can I prevent the reverse reaction and ensure my conjugate is stable?
The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to deconjugation.[9][10] To create a more stable bond, you can induce hydrolysis of the thiosuccinimide ring after the initial conjugation. This is typically done by incubating the conjugate at a pH of 8.5-9.0, which results in the formation of a stable succinamic acid thioether.[1][14]
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization will likely be required for specific proteins and applications.
1. Preparation of Protein Solution: a. Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[4] b. If the protein contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[6] c. Incubate at room temperature for 30-60 minutes. TCEP generally does not need to be removed before proceeding.[5]
2. Preparation of this compound Stock Solution: a. Immediately before use, allow the vial of this compound to warm to room temperature. b. Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction: a. Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10:1 to 20:1 maleimide-to-protein ratio is a good starting point).[2][6] b. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[2][15]
4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM.[2] b. Incubate for 15-30 minutes.[2]
5. Purification: a. Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[2]
6. Storage of the Conjugate: a. For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[15][16] The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. bachem.com [bachem.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Maleimide-Thiol Bioconjugation
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields or unexpected products in maleimide-thiol bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] This range is a critical balance between two factors: thiol reactivity and maleimide stability. Below pH 6.5, the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic, leading to a significantly slower reaction rate.[1][3][4] Above pH 7.5, the maleimide ring becomes highly susceptible to hydrolysis, rendering it inactive.[2][4][6][7][8][9] Additionally, at higher pH, side reactions with primary amines, such as the side chain of lysine (B10760008) residues, become more prevalent.[3][4][8][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][3][5][7][8][9]
Q2: My maleimide reagent is likely hydrolyzed. How can I prevent this?
Maleimide hydrolysis is a common cause of low conjugation efficiency.[7][9] To minimize this, always prepare aqueous solutions of maleimide reagents immediately before use.[2][4][7] For storage, dissolve the maleimide reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C, protected from moisture.[2][4][7][9] When setting up the reaction, ensure the pH of the buffer is within the optimal 6.5-7.5 range.[1][9]
Q3: How do I know if the thiol groups on my protein are available for conjugation?
Thiol groups on proteins, typically from cysteine residues, may be oxidized to form disulfide bonds (S-S) and thus be unavailable for conjugation.[2][3][9] Before conjugation, it is often necessary to reduce these disulfide bonds. You can quantify the number of free thiols before and after reduction using Ellman's Assay.[5][10][11]
Q4: What are common side reactions in maleimide-thiol conjugation?
Besides maleimide hydrolysis, other potential side reactions include:
-
Reaction with Amines: Occurs at pH values above 7.5, where maleimides can react with primary amines like lysine residues.[3][8][9]
-
Thiazine (B8601807) Rearrangement: This can happen when conjugating to a peptide or protein with an unprotected N-terminal cysteine, especially at neutral or higher pH.[3][9][12][13]
-
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is potentially reversible, especially in the presence of other thiols.[9][14][15] This can be mitigated by hydrolyzing the thiosuccinimide ring post-conjugation at a slightly basic pH (8.5-9.0) to form a more stable ring-opened structure.[6][9]
Troubleshooting Guide
This guide addresses common issues that lead to low conjugation yields.
Issue 1: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Hydrolyzed Maleimide Reagent | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[7][9] Avoid storing maleimide reagents in aqueous solutions.[2][4] |
| Oxidized/Unavailable Thiols | Reduce disulfide bonds using a sufficient molar excess of a reducing agent like TCEP (10-100 fold molar excess).[2][16] Use degassed buffers to prevent re-oxidation.[2][4] Confirm the presence of free thiols with Ellman's Assay. |
| Suboptimal pH | Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2][3] Use non-nucleophilic buffers like phosphate (B84403) or HEPES.[2] |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[1][3] |
| Competing Thiols in Buffer | If using a reducing agent like DTT, ensure it is completely removed before adding the maleimide reagent. TCEP is often preferred as it typically does not require removal.[3][17] |
Issue 2: Heterogeneous Product Mixture
| Potential Cause | Recommended Solution |
| Reaction with Other Nucleophiles (e.g., Lysine) | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[3][8] |
| Thiazine Rearrangement (with N-terminal Cysteine) | If possible, avoid conjugation to an N-terminal cysteine.[12] Performing the reaction at a more acidic pH (~6.5) can help suppress this side reaction.[9][12] |
| Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, consider a subsequent step of raising the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable structure.[6][9] |
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Stability and Reaction Rates
| pH Value | Effect on Maleimide-Thiol Reaction | Effect on Maleimide Hydrolysis | Selectivity for Thiols vs. Amines |
| < 6.5 | Reaction rate is significantly slower due to protonated thiol groups.[1][3] | Hydrolysis rate is low. | High |
| 6.5 - 7.5 | Optimal range for balancing reaction rate and selectivity.[1][2][3] | Hydrolysis is minimized.[9] | Thiol reaction is ~1,000 times faster than with amines at pH 7.0.[1][3][5] |
| > 7.5 | The reaction becomes less specific.[1] | The rate of hydrolysis increases significantly, leading to inactive maleimide.[3][4][9] | Reduced selectivity; competing reaction with amines becomes significant.[3][8][9] |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity and yield.[1][16] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[16] |
| Reaction Time | 30 minutes to 2 hours | Dependent on reactants and temperature. Monitor progress if possible.[1][16] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[1][16] |
| Protein Concentration | 1-10 mg/mL | A common range for efficient conjugation.[1][16] |
| Buffer | PBS, HEPES | Avoid buffers containing primary amines (e.g., Tris) or thiols.[2][16] |
Visual Guides
Reaction Pathways
Caption: Key reaction pathways in maleimide chemistry at different pH values.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conjugation efficiency.
Experimental Protocols
Protocol 1: Quantification of Free Thiols (Ellman's Assay)
This protocol determines the concentration of free sulfhydryl groups in a protein sample.[5][10][11][18]
Materials:
-
Ellman's Reagent (DTNB: 5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or other thiol standard for calibration curve
Procedure:
-
Prepare a Cysteine Standard Curve: Prepare a series of known concentrations of cysteine in the Reaction Buffer.[10]
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[10]
-
Sample Preparation: Add a small volume of the protein sample to the Reaction Buffer in a microplate well or cuvette. Prepare wells for each standard and a blank.
-
Reaction: Add the DTNB solution to the protein sample and to the standards (e.g., 50 µL of sample/standard + 50 µL of DTNB solution).[4]
-
Incubation: Incubate at room temperature for 15 minutes.[4][5][10]
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of the blank from your samples and standards. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of free thiols in your sample from this curve. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[10]
Protocol 2: General Protein Reduction and Maleimide Conjugation
This protocol outlines a general procedure for reducing a protein's disulfide bonds and conjugating it with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized molecule
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Degassed PBS or HEPES, pH 7.2-7.4
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[2][16]
-
(Optional) Reduction of Disulfide Bonds:
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[1][9]
-
Conjugation Reaction:
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine to react with any excess maleimide.[9]
-
Purification: Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[9]
Protocol 3: Analysis of Conjugates by SEC-HPLC and Mass Spectrometry
These techniques are essential for characterizing the final product, determining the drug-to-antibody ratio (DAR), and assessing purity.
A. Size-Exclusion Chromatography (SEC-HPLC) SEC is a common method to determine the amount of aggregation in monoclonal antibody and ADC samples.[19]
-
System: An HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC).[19]
-
Mobile Phase: Typically a phosphate-buffered saline (PBS) solution, pH ~7.4.[20] For hydrophobic ADCs that may show peak tailing, adding an organic modifier like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can improve peak shape.[21][22]
-
Analysis: The conjugate is injected onto the column. The retention time is used to distinguish between the monomeric conjugate, aggregates (eluting earlier), and fragments (eluting later). The peak area is used to quantify the percentage of each species.
B. Mass Spectrometry (MS) for DAR Determination Mass spectrometry is a powerful tool for in-depth characterization of ADCs, including determining the drug-to-antibody ratio (DAR).[23][24][25][26]
-
Sample Preparation: The sample may be analyzed intact or after reduction to separate light and heavy chains.
-
Instrumentation: Typically a high-resolution mass spectrometer like a Q-TOF, often coupled with liquid chromatography (LC-MS).[20] Native MS can be used to analyze the intact, non-covalent ADC complex.[25][27]
-
Analysis:
-
The mass spectrum of the conjugate will show a distribution of peaks, each corresponding to the antibody with a different number of drugs attached (DAR0, DAR1, DAR2, etc.).
-
The mass of each species is determined from the mass-to-charge (m/z) ratio.
-
The average DAR is calculated from the relative intensities of these peaks.[25]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. interchim.fr [interchim.fr]
- 19. agilent.com [agilent.com]
- 20. lcms.cz [lcms.cz]
- 21. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. benchchem.com [benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. waters.com [waters.com]
Technical Support Center: Maleimide Conjugation Chemistry
Welcome to the Technical Support Center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the side reactions of maleimide (B117702) groups, particularly with amines at high pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of maleimide groups, especially at high pH?
A1: The primary side reactions involving maleimide chemistry are hydrolysis of the maleimide ring and reaction with primary amines.[1] While maleimides are highly selective for thiols in the pH range of 6.5-7.5, their reactivity with primary amines, such as the side chain of lysine (B10760008) residues, increases at pH values above 7.5, leading to the formation of undesirable side products.[1][2] Additionally, the maleimide ring is susceptible to hydrolysis, a reaction that is accelerated by increasing pH.[3] This ring-opening hydrolysis results in a maleamic acid derivative that is unreactive towards thiols, consequently lowering the conjugation yield.[3]
Q2: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?
A2: The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5.[4][5] This pH range is crucial for both reaction rate and selectivity.[1] Below pH 6.5, the concentration of the reactive thiolate anion is reduced because the thiol group is mostly protonated, which leads to a significantly slower reaction rate.[5] Above pH 7.5, two main side reactions become more prevalent: the maleimide group's reactivity towards primary amines increases, and the rate of maleimide ring hydrolysis accelerates.[5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][5]
Q3: My conjugation efficiency is low or non-existent. What are the likely causes?
A3: Low or no conjugation efficiency is a common problem that can be attributed to several factors:
-
Maleimide Hydrolysis: The maleimide reagent may have been inactivated due to hydrolysis, especially if it was stored in an aqueous solution or exposed to a pH above 7.5.[7] It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[8]
-
Thiol Oxidation: The sulfhydryl groups (-SH) on your protein or molecule of interest may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[4] This can be prevented by using degassed buffers and including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[4] If disulfide bonds are present, they must be reduced prior to conjugation using a reducing agent like TCEP.[4]
-
Suboptimal pH: The reaction buffer may not be within the optimal pH range of 6.5-7.5.[4]
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10- to 20-fold molar excess of the maleimide reagent is often a good starting point.[4]
Q4: I'm observing unexpected byproducts. How can I identify and minimize them?
A4: Unexpected byproducts are often the result of a loss of reaction specificity at higher pH or intramolecular rearrangements.
-
Reaction with Primary Amines: If the reaction is performed at a pH above 7.5, the maleimide can react with primary amines, such as those on lysine residues.[4] To avoid this, strictly maintain the reaction pH between 6.5 and 7.5.[4]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, resulting in a thiazine rearrangement.[7] This is more likely to occur at physiological or higher pH.[9] Performing the conjugation at a more acidic pH (e.g., 6.0-6.5) can help to minimize this by keeping the N-terminal amine protonated and less nucleophilic.[10]
Q5: How can I improve the stability of my final maleimide conjugate?
A5: The thioether bond formed in a maleimide-thiol conjugation can be reversible through a retro-Michael reaction, which can lead to the exchange of the conjugated payload in a thiol-rich environment.[1] To enhance the stability of the conjugate, you can perform a post-conjugation hydrolysis step.[1] After purifying the initial conjugate, adjust the pH to 8.5-9.0.[4] This will induce the hydrolysis of the thiosuccinimide ring, forming a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent: The maleimide ring has opened due to exposure to water, especially at pH > 7.5.[7] | Prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[10] Avoid aqueous storage.[10] |
| Oxidation of Thiol Groups: Free sulfhydryl groups have formed disulfide bonds.[4] | Degas buffers to remove oxygen.[10] Include a chelating agent like EDTA (1-10 mM) to sequester metal ions that catalyze oxidation.[10] Ensure complete reduction of disulfide bonds with a reducing agent like TCEP if necessary. | |
| Incorrect Buffer pH: The reaction pH is outside the optimal 6.5-7.5 range.[10] | Ensure your reaction buffer is freshly prepared and the pH is strictly within the 6.5-7.5 range.[10] | |
| Poor Selectivity (Reaction with Lysine) | Reaction pH is too High: The pH is above 7.5, leading to increased reactivity with amines.[1] | Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols over amines.[10] |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of other thiols.[2] | After conjugation, consider incubating the purified conjugate at a slightly higher pH (e.g., 8.5-9.0) for a short period to promote hydrolysis of the succinimide ring, which stabilizes the linkage. |
| Formation of Unexpected Byproducts | Thiazine Rearrangement (N-terminal Cys): The N-terminal amine is attacking the succinimide ring.[2] | If conjugating to an N-terminal cysteine, perform the reaction at the lower end of the pH range (6.0-6.5) to minimize this side reaction.[10] |
Quantitative Data on pH Effects
The stability of the maleimide group is highly dependent on pH. The following tables provide a summary of the influence of pH on maleimide reactions.
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions [1][2][11]
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow | Negligible | Slow | Use only if the target molecule is unstable at higher pH. Expect longer reaction times. |
| 6.5 - 7.5 | Optimal | Minimal (Thiol reaction is ~1,000x faster at pH 7.0) | Moderate | Recommended range for selective thiol conjugation. |
| 7.5 - 8.5 | Fast | Increased | Fast | Avoid unless selective thiol reaction is not critical. Increased risk of side reactions. |
| > 8.5 | Very Fast | Significant | Very Fast | Not recommended for selective thiol conjugation. |
Table 2: Half-life of 8-arm-PEG10k-maleimide at 37°C at Various pH Values [8]
| pH | Half-life (hours) |
| 5.5 | ~ 144 |
| 7.4 | ~ 4.8 |
| 9.0 | < 0.5 |
Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.
Table 3: Thiazine Rearrangement of CGF-MPA Conjugate after 24 hours [9]
| pH | Thiazine Formation |
| 5.0 | Negligible (0.1%) |
| 7.3 | Major product (~70%) |
| 8.4 | Nearly 90% conversion |
Experimental Protocols
General Protocol for Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[4]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.[4]
-
Protocol for Post-Conjugation Stabilization by Hydrolysis
-
Purification:
-
Purify the maleimide-thiol conjugate to remove all unreacted small molecules.[4]
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[4]
-
-
Incubation:
-
Final Buffer Exchange:
-
Exchange the buffer of the stabilized conjugate to a desired storage buffer with a neutral pH.[4]
-
Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Pathways affecting maleimide conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Removal of unreacted 6-Maleimidohexanoic acid post-conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 6-Maleimidohexanoic acid (MHA) following bioconjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the purity and stability of your conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound (MHA) after conjugation?
A1: Leaving unreacted MHA in your conjugate solution can lead to several undesirable outcomes. These include potential cross-reactivity with other thiol-containing molecules in downstream applications, leading to off-target effects and heterogeneity of the final product. Furthermore, the presence of unreacted MHA can compromise the long-term stability of the conjugate.
Q2: What are the primary methods for removing small molecules like MHA from a bioconjugate solution?
A2: The most common and effective methods for removing small, unreacted molecules like MHA from larger bioconjugates are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, process time, and scalability.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of a purification method depends on your specific experimental needs:
-
Dialysis: A simple and cost-effective method suitable for small to medium sample volumes. It is gentle on the bioconjugate but can be time-consuming.
-
Size Exclusion Chromatography (SEC): Offers high resolution and is effective for achieving high purity. It is suitable for a wide range of sample volumes and can be used for both purification and analysis.
-
Tangential Flow Filtration (TFF): A rapid and highly scalable method, ideal for processing large volumes. It is particularly well-suited for industrial and process development settings.
Q4: Can I quench the unreacted MHA before purification?
A4: Yes, quenching the reaction is a highly recommended step before purification.[1][2][3][4] Adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, will react with any excess MHA, effectively capping it and preventing further reactions.[3] This is followed by a purification step to remove both the unreacted MHA and the quenching agent.[4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of unreacted MHA.
Issue 1: Residual MHA Detected After Purification
| Potential Cause | Recommended Solution |
| Inefficient Purification Method: The chosen method may not be providing sufficient resolution or clearance. | - For dialysis, ensure an adequate number of buffer changes (at least 3) and a sufficient volume of dialysis buffer (at least 200-fold greater than the sample volume).[1] - For SEC, ensure the column is properly packed and equilibrated. Optimize the flow rate and sample volume (ideally 0.5-2% of the column volume for high resolution).[6] - For TFF, perform a sufficient number of diafiltration volumes (at least 5-7) to wash out the small molecules. |
| Non-specific Binding: The bioconjugate or the MHA may be interacting with the purification matrix. | - For SEC, screen different chromatography resins to find one with minimal non-specific binding.[7] - For TFF, ensure the membrane material is compatible with your bioconjugate and buffer conditions. |
| Incomplete Quenching: Not all unreacted MHA was quenched prior to purification, leading to its persistence. | - Increase the molar excess of the quenching agent (a 10-50 mM final concentration is a common starting point).[2][7] - Extend the incubation time for the quenching step (an additional 15-30 minutes at room temperature is often sufficient).[7] |
Issue 2: Low Recovery of the Bioconjugate
| Potential Cause | Recommended Solution |
| Aggregation: The conjugation process may have induced aggregation of the bioconjugate, leading to its loss during purification. | - Optimize the conjugation reaction by using a lower molar excess of MHA. - Analyze the sample for aggregates using SEC before and after purification.[6] - For TFF, operate at optimal transmembrane pressure and cross-flow rates to minimize shear-induced aggregation.[8] |
| Precipitation: The bioconjugate may have precipitated due to high concentration or suboptimal buffer conditions. | - Ensure the pH of your purification buffers is 1-2 units away from the isoelectric point (pI) of the bioconjugate to maintain solubility.[7] - If concentrating the sample, do so in a controlled manner and consider the use of excipients to improve stability. |
| Adsorption to Surfaces: The bioconjugate may be lost due to non-specific binding to tubing, membranes, or chromatography media. | - Pre-treat purification systems with a blocking agent, such as a solution of bovine serum albumin (BSA), if compatible with your downstream application. - Choose low-protein-binding materials for tubing and filter membranes. |
Comparison of Purification Methods
The following table provides a general comparison of the common methods for removing unreacted MHA. The efficiency can vary based on the specific bioconjugate and experimental conditions.
| Method | Principle | Typical Removal Efficiency | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | >99% with sufficient buffer changes | 12-48 hours | Low to Medium | Simple, gentle, low cost | Slow, not easily automated |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous chromatography resin. | >99.9% | 1-4 hours | Medium to High | High resolution, reproducible, can be automated | Requires specialized equipment, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Convective transport of small molecules through a membrane while the retentate containing the larger bioconjugate is recirculated. | >99.9% with sufficient diavolumes | 1-3 hours | High | Fast, highly scalable, can concentrate and purify simultaneously | Requires specialized equipment, potential for shear stress on the bioconjugate |
Note: The typical removal efficiency is an estimate for small molecules of similar size to MHA and can be influenced by several factors, including the specific bioconjugate, buffer composition, and the parameters of the purification method.
Experimental Protocols
Protocol 1: Removal of Unreacted MHA by Dialysis
Objective: To remove unreacted this compound from a bioconjugate solution using dialysis.
Materials:
-
Bioconjugate reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibody conjugates.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker (at least 2 L)
-
Magnetic stir plate and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare Dialysis Tubing: If using dialysis tubing, cut to the desired length and pre-wet according to the manufacturer's instructions.
-
Sample Loading: Carefully load the bioconjugate reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Secure Tubing/Cassette: Securely clamp or seal both ends of the dialysis tubing.
-
Dialysis Setup: Place the sealed dialysis bag or cassette into a beaker containing at least 200 times the sample volume of cold dialysis buffer.[1]
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4-6 hours. Change the dialysis buffer completely. Repeat the buffer change at least two more times, with a final dialysis step overnight at 4°C to ensure complete removal of the unreacted MHA.[9]
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer. Gently remove the sample using a pipette.
-
Analysis: Analyze the purified bioconjugate for the absence of unreacted MHA using an appropriate analytical method (e.g., HPLC, mass spectrometry).
Protocol 2: Removal of Unreacted MHA by Size Exclusion Chromatography (SEC)
Objective: To separate the bioconjugate from unreacted this compound using size exclusion chromatography.
Materials:
-
Bioconjugate reaction mixture
-
SEC column with an appropriate fractionation range for the bioconjugate.
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector.
-
SEC mobile phase (e.g., PBS, pH 7.4), filtered and degassed.
-
0.22 µm syringe filter
-
Collection tubes
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.[6]
-
Sample Preparation: Centrifuge the bioconjugate reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.[6]
-
Sample Injection: Inject a small volume of the prepared sample (ideally 0.5-2% of the column volume) onto the equilibrated column.[6]
-
Elution and Fraction Collection: Elute the sample with the mobile phase. The larger bioconjugate will elute first, followed by the smaller, unreacted MHA. Collect fractions corresponding to the eluting peaks.
-
Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or other analytical techniques to identify the fractions containing the purified bioconjugate.
-
Pooling and Concentration: Pool the fractions containing the pure bioconjugate. If necessary, concentrate the sample using a centrifugal concentrator.
Protocol 3: Removal of Unreacted MHA by Tangential Flow Filtration (TFF)
Objective: To remove unreacted this compound and exchange the buffer of a bioconjugate solution using tangential flow filtration.
Materials:
-
Bioconjugate reaction mixture
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate).
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.
-
Sample Loading: Load the bioconjugate reaction mixture into the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by running the TFF system and allowing the permeate to be removed.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Buffer Exchange: Continue the diafiltration for at least 5-7 diavolumes to ensure thorough removal of the unreacted MHA. One diavolume is equal to the volume of the sample in the reservoir.
-
Final Concentration: After diafiltration, stop adding buffer and concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated bioconjugate from the system.
-
Analysis: Analyze the purified bioconjugate to confirm the removal of unreacted MHA.
Visualizations
Caption: General experimental workflow for post-conjugation removal of unreacted MHA.
Caption: Troubleshooting logic for residual MHA post-purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 9. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Impact of buffer conditions on 6-Maleimidohexanoic acid reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 6-Maleimidohexanoic acid for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range offers a balance between the reactivity of the thiol group and the stability of the maleimide (B117702) ring. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues.[1][2][3][4][5]
Q2: What are the consequences of performing the reaction outside the optimal pH range?
-
Below pH 6.5: The reaction rate will be significantly slower.[2][3] This is because the thiol group (with a pKa typically around 8.5) is predominantly in its less reactive protonated form (R-SH) at acidic pH.[3]
-
Above pH 7.5: Several issues can arise:
-
Loss of Selectivity: Maleimides begin to react competitively with primary amines, such as the side chains of lysine residues.[1][2][3]
-
Increased Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, which reduces the concentration of the active maleimide available for conjugation.[1][2][3][6]
-
Q3: Which buffers are recommended for maleimide-thiol conjugation reactions?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[3][7][8] It is critical to ensure the buffer does not contain any thiol-containing compounds (e.g., dithiothreitol) that would compete with the target molecule.[3] Buffers should be degassed to remove dissolved oxygen, which can cause oxidation of thiols.[4][8]
Q4: How can I prevent the hydrolysis of the this compound?
Maleimide hydrolysis is a significant concern, especially in aqueous solutions at neutral to high pH.[5][6] To minimize hydrolysis:
-
Prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2]
-
For storage, dissolve the maleimide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C.[2][4]
-
Maintain the reaction pH strictly between 6.5 and 7.5.[4]
Q5: My protein's cysteine residues are involved in disulfide bonds. What should I do?
Disulfide bonds are unreactive towards maleimides and must be reduced to free sulfhydryl (-SH) groups before conjugation.[4][8]
-
TCEP (tris(2-carboxyethyl)phosphine): This is a recommended non-thiol-containing reducing agent that does not need to be removed before adding the maleimide reagent.[3][5]
-
DTT (dithiothreitol): If DTT is used, it is crucial to remove it completely from the protein solution before adding the maleimide reagent, as it will compete for reaction.[3][4] This can be done via dialysis or a desalting column.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in an anhydrous solvent (DMSO or DMF) and add to the reaction buffer immediately before use. Avoid prolonged storage of aqueous solutions.[2][4][6] |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal 6.5-7.5 range using a calibrated pH meter.[3][4] | |
| Thiol Oxidation | Degas all buffers to remove dissolved oxygen.[4][8] Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Insufficient Free Thiols | If your protein contains disulfide bonds, ensure they are fully reduced using an appropriate reducing agent like TCEP.[4][5] Quantify free thiols before and after reduction using a method like Ellman's assay.[5] | |
| Interfering Buffer Components | Avoid buffers containing primary amines (e.g., Tris) if working at the higher end of the pH range, or any buffers containing thiols.[3][4] | |
| Heterogeneous Product Mixture | Reaction with Primary Amines | Ensure the reaction pH has not drifted above 7.5, where maleimides can react with lysine residues.[2][3] |
| Thiazine (B8601807) Rearrangement (N-terminal Cysteine) | If conjugating to an N-terminal cysteine, a side reaction can occur, leading to a stable thiazine ring.[3][9] Performing the reaction at a more acidic pH (around 6.5) can minimize this.[3] | |
| Precipitation During Reaction | Poor Reagent Solubility | Dissolve the this compound derivative in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[4] Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.[1] |
Quantitative Data Summary
| Parameter | Optimal Range/Condition | Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1][2][3] At pH 7.0, the thiol reaction is ~1000x faster than the amine reaction.[1][3][4] |
| Reaction Temperature | Room Temperature (or 4°C overnight) | Higher temperatures can increase the rate of maleimide hydrolysis.[6] |
| Molar Excess of Maleimide | 10- to 20-fold | This is a common starting point and should be optimized for the specific application.[2][4] |
| Organic Co-solvent | < 10% (v/v) | When using DMSO or DMF to dissolve the maleimide reagent.[1][4] |
| EDTA Concentration | 1 - 5 mM | To chelate metal ions and prevent thiol oxidation.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol provides a general guideline for conjugating a this compound derivative to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound derivative
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.[2][7][8]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) EDTA
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Buffer Preparation: Prepare the conjugation buffer and degas it by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.[8] If desired, add EDTA to a final concentration of 1-5 mM.[2]
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 15-30 minutes at room temperature.[2]
-
Maleimide Stock Solution Preparation: Immediately before use, dissolve the this compound derivative in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[4]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide is a common starting point.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2] Protect from light if using a fluorescent maleimide derivative.[2]
-
(Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM to consume any unreacted maleimide.[4]
-
Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or another suitable purification method.[2][7]
Visualizations
Caption: Maleimide-Thiol Reaction Pathway and Side Reactions.
Caption: General Experimental Workflow for Maleimide Conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
How to address the reversibility of the thioether bond in maleimide conjugates
Welcome to the technical support center for maleimide-based bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the common challenges associated with the reversibility of the thioether bond in maleimide (B117702) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed from the reaction of a maleimide and a thiol is primarily due to a reversible process known as the retro-Michael reaction.[1][2] In a physiological environment, which is rich in endogenous thiols like glutathione (B108866), the thioether bond can break.[1][2] This deconjugation can lead to the transfer of the conjugated payload to other molecules, a phenomenon often referred to as "payload migration," which can result in off-target toxicity and reduced therapeutic efficacy.[3][4]
Q2: What are the key factors that influence the stability of maleimide conjugates?
A2: The stability of maleimide conjugates is influenced by several factors:
-
pH: The retro-Michael reaction is influenced by pH. While the initial conjugation is optimal between pH 6.5 and 7.5, the stability of the formed bond can be affected by pH changes.[5][6]
-
Thiol Concentration: The presence of other thiols, such as glutathione in plasma, can drive the equilibrium of the retro-Michael reaction towards deconjugation through thiol exchange.[1][2]
-
Temperature: Higher temperatures can increase the rate of both the retro-Michael reaction and the competing hydrolysis reaction.[7]
-
Maleimide Structure: The structure of the maleimide itself plays a crucial role. Electron-withdrawing groups on the nitrogen atom can accelerate a stabilizing hydrolysis reaction.[8] Next-generation maleimides have been engineered for enhanced stability.[9][10]
Q3: What is thiosuccinimide ring hydrolysis and how does it affect conjugate stability?
A3: Thiosuccinimide ring hydrolysis is a competing reaction to the retro-Michael reaction. In the presence of water, the succinimide (B58015) ring of the conjugate can open to form a stable succinamic acid thioether.[3][4] This hydrolyzed product is resistant to the retro-Michael reaction, effectively "locking" the conjugate and preventing deconjugation.[3][11] Therefore, promoting hydrolysis after the initial conjugation is a key strategy for stabilizing maleimide-thiol linkages.[8]
Q4: What are "self-hydrolyzing" maleimides?
A4: Self-hydrolyzing maleimides are next-generation reagents designed with internal basic groups, such as an adjacent amino group from diaminopropionic acid (DPR).[11] These groups act as intramolecular catalysts, accelerating the hydrolysis of the thiosuccinimide ring at physiological pH (around 7.4).[11] This provides a convenient method to ensure the stability of the final conjugate without requiring a separate high-pH incubation step.[1]
Q5: Are there alternatives to maleimide chemistry for more stable bioconjugates?
A5: Yes, due to the inherent instability of the maleimide-thiol linkage, several alternative bioconjugation strategies have been developed to form more stable bonds. These include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse-Electron-Demand Diels-Alder (IEDDA) reaction
-
Sortase-Mediated Ligation (SML)
-
Native Chemical Ligation (NCL)
-
Oxime/Hydrazone Ligation [12] These methods offer various advantages in terms of stability, reaction kinetics, and bioorthogonality.[12]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Bioconjugate
-
Potential Cause: Hydrolysis of the maleimide reagent before conjugation.
-
Solution: Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[13] Always prepare fresh stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use.[5] Avoid storing maleimide reagents in aqueous buffers for extended periods.[7]
-
-
Potential Cause: Oxidation of thiol groups on the biomolecule.
-
Solution: Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[5] It is crucial to have free sulfhydryl (-SH) groups available for conjugation. If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[6] TCEP is often preferred over DTT (dithiothreitol) as it does not contain thiols and does not need to be removed before the conjugation reaction.[13] Degassing buffers to remove dissolved oxygen can also help prevent thiol oxidation.[5]
-
-
Potential Cause: Suboptimal pH of the reaction buffer.
Issue 2: The Final Conjugate is Unstable and Shows Premature Payload Release
-
Potential Cause: Reversibility of the thioether bond via the retro-Michael reaction.
-
Solution 1: Post-Conjugation Hydrolysis. To prevent the retro-Michael reaction, intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) to promote the formation of the stable, ring-opened product.[3]
-
Solution 2: Utilize Self-Hydrolyzing Maleimides. These reagents are designed to automatically stabilize the conjugate at physiological pH, eliminating the need for a separate hydrolysis step.[11]
-
Solution 3: Employ Next-Generation Maleimides. Consider using dihalomaleimides (e.g., dibromo- or diiodomaleimides) which can re-bridge disulfide bonds, or N-aryl maleimides that have accelerated hydrolysis rates.[9][10]
-
-
Potential Cause: Thiol exchange with components in the storage buffer or in vivo environment.
Data Presentation
Table 1: Comparative Stability of Different Maleimide-Based Linkages
| Linkage Type | Model System/Conditions | Stability Outcome | Reference |
| Traditional Thioether | ADC in human plasma, 7 days | ~50% intact conjugate | [9] |
| "Bridging" Disulfide | ADC in human plasma, 7 days | >95% intact conjugate | [9] |
| Hydrolyzed Thiosuccinimide | In vitro, with electron-withdrawing N-substituents | Half-lives of over two years | [8][14] |
| Thiazine Linker | Peptide with N-terminal cysteine incubated with glutathione | Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate | [14] |
| Maleimide-PEG | Engineered Hemoglobin with 1 mM Glutathione, 37°C, 7 days | < 70% intact conjugate | [2] |
| Mono-sulfone-PEG | Engineered Hemoglobin with 1 mM Glutathione, 37°C, 7 days | > 90% intact conjugate | [2] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide dye.[7]
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.[5]
-
-
Purification:
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Purification:
-
Following the general conjugation protocol, first purify the conjugate to remove any unreacted maleimide and quenching agents.
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C. The incubation time will depend on the specific maleimide and conjugate and should be optimized. Monitor the hydrolysis by HPLC-MS.
-
-
Final Purification/Buffer Exchange:
-
After hydrolysis is complete, neutralize the solution and exchange the buffer back to a desired formulation buffer (e.g., PBS pH 7.4) using SEC or dialysis.
-
Protocol 3: Assessing Conjugate Stability in Plasma by HPLC-MS
-
Sample Preparation:
-
Time-Course Incubation:
-
Incubate the samples at 37°C.[17]
-
-
Sampling:
-
Analysis by HPLC-MS:
-
Thaw the samples. For antibody-drug conjugates (ADCs), it is common to first isolate the ADC from the plasma matrix using Protein A or G magnetic beads.[16][18]
-
Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).[17]
-
Monitor the peak corresponding to the intact conjugate and the appearance of any degradation products or free payload over time.[14]
-
-
Data Analysis:
-
Quantify the peak areas to determine the percentage of intact conjugate remaining at each time point relative to the t=0 sample.[14]
-
Visualizations
Caption: Competing pathways of maleimide-thiol conjugates.
Caption: Experimental workflow for assessing conjugate stability in plasma.
Caption: Troubleshooting logic for unstable maleimide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Minimizing Non-specific Binding in Protein Labeling Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of protein labeling?
A1: Non-specific binding refers to the attachment of labeled proteins or detection reagents to unintended targets or surfaces within an experimental setup, rather than to the specific binding partners.[1] This phenomenon can arise from various interactions, including hydrophobic, ionic, and other weak forces between molecules and surfaces.[2] It is a common source of background noise in assays like Western blotting, ELISA, and immunofluorescence, which can obscure true signals and lead to inaccurate results.[3]
Q2: What are the primary causes of high non-specific binding?
A2: Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient blocking of surfaces (e.g., microplate wells, membranes) leaves unoccupied sites that can bind the labeled protein or detection reagents non-specifically.[1]
-
Inappropriate Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[1][4][5]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound antibodies and other reagents, leading to a high background signal.[1][6]
-
Hydrophobic and Ionic Interactions: Proteins can adhere non-specifically to surfaces through hydrophobic or electrostatic forces.[1][2]
-
Contaminated Reagents: Buffers, water, or substrate solutions can become contaminated, leading to interference in the assay.[4]
-
Membrane Handling: Improper handling of membranes, such as touching them with bare hands or allowing them to dry out, can cause background issues.[7]
Q3: What are blocking agents and how do they work?
A3: Blocking agents are molecules used to saturate non-specific binding sites on a solid phase (e.g., nitrocellulose or PVDF membranes, ELISA plates), thereby preventing the non-specific binding of antibodies and other detection reagents.[3] They work by physically occupying the spaces on the surface that are not already bound by the target protein. Common blocking agents include proteins like Bovine Serum Albumin (BSA), non-fat dry milk, and casein, as well as non-ionic detergents and proprietary commercial formulations.[1][4]
Q4: How do I choose the right blocking agent for my experiment?
A4: The optimal blocking agent is assay-dependent and may require empirical testing.[4] However, some general guidelines apply. For most standard Western blots, 5% non-fat dry milk in TBST is a common starting point. For phospho-specific antibodies, BSA is often preferred as milk contains casein, a phosphoprotein that can be recognized by these antibodies, leading to high background.[8] When working with biotin-avidin detection systems, it is important to avoid milk as it contains endogenous biotin (B1667282).[3]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your protein labeling experiments.
| Issue | Probable Cause | Solution |
| High background signal across the entire membrane/plate | Inadequate blocking | Optimize the blocking buffer by experimenting with different agents (see Table 1), increasing the concentration (e.g., 1-5% BSA), or extending the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][4] |
| Antibody concentration too high | Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies that yields a high signal-to-noise ratio.[1][4][5] | |
| Insufficient washing | Increase the number of wash cycles (e.g., from 3 to 5), the duration of each wash, and the volume of wash buffer. Consider adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer to disrupt weak, non-specific interactions.[1][4][6][7] | |
| Uneven or blotchy background | Membrane drying out | Ensure the entire blot is completely covered in buffer during all incubation steps and agitate consistently.[7] |
| Contaminated equipment | Use clean forceps and incubation trays. Rinse trays with methanol (B129727) and then water to remove residual dyes from previous experiments.[7] | |
| Non-specific bands on a Western blot | Primary antibody has low specificity | Try decreasing the primary antibody concentration.[5] If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[5] |
| Protein degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer.[5] | |
| High signal in negative control wells (ELISA) | Cross-reactivity of detection reagents | Run a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody or conjugate.[1] |
| Endogenous biotin in the sample (for biotin-streptavidin systems) | Use an avidin/biotin blocking kit to pre-treat the samples before adding them to the streptavidin-coated plate.[1] |
Quantitative Data Summary
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein blocker.[4] Use a high-purity, IgG-free grade to avoid cross-reactivity.[9] |
| Non-Fat Dry Milk | 3-5% (w/v) | An inexpensive and widely used blocker.[4] Not recommended for use with phospho-specific antibodies or biotin-avidin systems.[3][8] |
| Casein | 1-3% (w/v) | A milk-protein-based blocker that can sometimes provide lower backgrounds than BSA.[3][4] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be effective in reducing certain types of non-specific binding and is less likely to cross-react with mammalian antibodies.[3][4] |
| Commercial Blockers | Varies | Often proprietary formulations designed for high performance, stability, and low cross-reactivity.[4] |
Experimental Protocols
Detailed Protocol for Western Blotting with Minimized Non-specific Binding
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (typically 10-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure the membrane is handled with clean forceps and is not allowed to dry out.
-
Blocking (Critical Step):
-
Immediately after transfer, place the membrane in a clean incubation tray.
-
Add a sufficient volume of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to completely cover the membrane.
-
Incubate for at least 1 hour at room temperature with gentle agitation. For problematic antibodies, blocking can be extended to overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration (previously determined by titration) in blocking buffer.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three to five times with wash buffer (TBST) for 5-10 minutes each time with vigorous agitation. Ensure a large volume of wash buffer is used.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Repeat the washing step as described in step 6. This is a critical step to remove any unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with the appropriate detection reagent (e.g., chemiluminescent substrate) according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizations
Caption: A troubleshooting workflow for addressing high background signals.
Caption: How blocking agents prevent non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. benchchem.com [benchchem.com]
- 5. arp1.com [arp1.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 8. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Validation & Comparative
Verifying 6-Maleimidohexanoic Acid Conjugation Efficiency: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The use of 6-Maleimidohexanoic acid as a crosslinker is widespread, yet verifying the success and efficiency of the conjugation reaction is a critical step that demands robust analytical techniques. This guide provides an objective comparison of mass spectrometry and other common analytical methods for evaluating this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a gold standard for the characterization of bioconjugates, offering unparalleled accuracy in determining molecular weight, conjugation stoichiometry, and site-specificity.[1] However, a comprehensive analytical strategy often involves orthogonal methods to provide a complete picture of the conjugation efficiency and product purity. This guide will delve into the strengths and weaknesses of various techniques, empowering researchers to select the most appropriate analytical workflow for their specific needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, the nature of the biomolecule, and the available instrumentation. While mass spectrometry provides the most detailed information, other techniques can offer complementary data, particularly regarding purity and aggregation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size- Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Primary Information | Precise molecular weight, confirmation of conjugation, drug-to-antibody ratio (DAR), identification of conjugation sites. | Estimation of DAR, assessment of drug-load distribution and heterogeneity. | Determination of absolute molar mass, size, and aggregation state of the conjugate. |
| Quantitative Accuracy | High, capable of resolving individual conjugated species. | Good for relative quantitation of DAR species. | High, provides absolute molecular weight without reliance on standards.[2][3] |
| Resolution | High, can distinguish between different conjugation states. | High, can separate species with different levels of conjugation. | Lower than MS and HIC for resolving conjugation states, but excellent for separating aggregates. |
| Throughput | Medium to High | High | Medium |
| Ease of Use | Moderate to Complex | Relatively Simple | Moderate |
| Key Advantage | Unambiguous mass determination and site of conjugation analysis. | Robust and established method for DAR estimation under native conditions. | Provides absolute molecular weight and information on aggregation, which is critical for product stability. |
Quantitative Data Summary:
The following table presents a comparative analysis of average Drug-to-Antibody Ratio (DAR) values for a cysteine-linked antibody-drug conjugate (ADC) determined by various techniques. This data highlights the general agreement between the methods, with mass spectrometry-based techniques providing high accuracy.
| ADC Sample | HIC-UV/Vis (Average DAR) | RPLC-MS (QToF) (Average DAR) | RPLC-MS (Orbitrap) (Average DAR) | MALDI-TOF-MS (Average DAR) |
| Low DAR | 1.0 | 1.1 | 1.1 | 1.1 |
| Mid DAR | 2.0 | 2.0 | 2.0 | 1.5 |
| High DAR | 6.1 | 5.8 | 5.8 | 5.9 |
| Max. DAR | 7.8 | 7.5 | 7.5 | 7.6 |
Data adapted from a comparative study on cysteine-linked ADCs.
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the experimental workflows for the primary methods of determining conjugation efficiency.
LC-MS Workflow for Conjugation Analysis
HIC Workflow for DAR Analysis
SEC-MALS Workflow for Conjugate Characterization
Experimental Protocols
Protocol 1: LC-MS Analysis of a this compound-Cysteine Peptide Conjugate
This protocol is adapted from the analysis of the reaction between L-cysteine and this compound.[4]
1. Conjugation Reaction:
-
Dissolve L-cysteine and this compound in a suitable buffer (e.g., water-methanol 95:5 at pH 6.8).[4]
-
Allow the reaction to proceed for a specified time (e.g., 3 minutes) with stirring.[4]
2. LC-MS System Parameters:
-
Column: A reverse-phase C18 column (e.g., monolithic Chromolith® C-18, 50 × 100 mm).[4]
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[4]
-
Mobile Phase B: Acetonitrile with 0.05% TFA.[4]
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 8 minutes.[4]
-
Flow Rate: As appropriate for the column.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[4]
3. MS System Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Scan Range: A range appropriate for the expected mass of the conjugate (e.g., m/z 100-2000).
4. Data Analysis:
-
Process the raw data to identify the mass of the unconjugated peptide and the this compound-conjugated peptide.
-
Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated species in the chromatogram.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a generic method for the analysis of antibody-drug conjugates.[5]
1. Sample Preparation:
-
Dilute the conjugate sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt buffer).
2. HPLC System Parameters:
-
Column: A HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: As recommended for the column.
-
Detection Wavelength: 280 nm.
3. Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the weighted average of the peak areas.
Protocol 3: SEC-MALS for Absolute Molecular Weight and Aggregation Analysis
This protocol outlines the general steps for SEC-MALS analysis of protein conjugates.[1][2][3][6]
1. System Preparation:
-
Equilibrate the SEC-MALS system, including the SEC column, MALS detector, and RI/UV detectors, with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).[3]
2. Sample Preparation:
-
Prepare the conjugate sample in the same mobile phase used for system equilibration.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm).
3. Data Collection:
-
Inject the sample onto the SEC column.
-
Collect data using appropriate software (e.g., ASTRA).[1]
4. Data Analysis:
-
Perform protein conjugate analysis, which requires the refractive index increment (dn/dc) and UV extinction coefficient for both the protein and the this compound derivative.[1]
-
The software will calculate the absolute molar mass of the protein, the modifier (this compound conjugate), and the total conjugate.[1]
-
Analyze the chromatogram for the presence of high molecular weight species, which are indicative of aggregation.
Conclusion
Verifying the conjugation efficiency of this compound is a multifaceted process that benefits from a multi-pronged analytical approach. Mass spectrometry stands out for its ability to provide unambiguous mass confirmation and detailed structural information. However, techniques like HIC and SEC-MALS offer valuable and often complementary insights into the drug-to-antibody ratio, product heterogeneity, and aggregation state. By understanding the principles and protocols of each method, researchers can develop a robust analytical strategy to ensure the quality and efficacy of their conjugated products, ultimately accelerating the pace of drug development and scientific discovery.
References
- 1. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 2. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 4. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
A Head-to-Head Comparison of NHS Ester and Maleimide Chemistry for Site-Specific Protein Modification
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies available, N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries stand out as two of the most widely employed methods for protein modification. This guide provides an objective, data-driven comparison of these two powerhouse chemistries to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.
At a Glance: Key Differences
The fundamental distinction between NHS ester and maleimide chemistry lies in their target residues and the resulting covalent bond. NHS esters react with primary amines, predominantly found on lysine (B10760008) residues and the N-terminus of proteins, to form highly stable amide bonds.[1] In contrast, maleimide chemistry targets the thiol groups of cysteine residues, forming a thioether bond.[1] This difference in target specificity is a critical factor in experimental design, influencing the site of modification and the homogeneity of the final conjugate.[2]
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.
NHS Ester Chemistry: Targeting Primary Amines
NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution reaction.[3] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[4]
References
A Comparative Guide to Analytical Techniques for Confirming 6-Maleimidohexanoic Acid Conjugate Formation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of 6-Maleimidohexanoic acid to proteins and other biomolecules is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and reproducibility of the final product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering robust separation and quantification. However, a comprehensive analysis often involves orthogonal methods to provide a complete picture of the conjugate's characteristics.
This guide provides an objective comparison of HPLC analysis with key alternative methods—Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy—for the confirmation and characterization of this compound conjugates. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, ranging from simple confirmation of conjugation to detailed characterization of purity, homogeneity, and stoichiometry.
| Feature | HPLC (RP, HIC, SEC) | Mass Spectrometry (MS) | UV-Vis Spectroscopy |
| Primary Information | Separation of conjugate from unreacted starting materials, purity assessment, quantification, drug-to-antibody ratio (DAR) distribution (HIC). | Absolute confirmation of covalent bond formation, precise molecular weight of the conjugate, identification of conjugation sites, DAR determination. | Real-time monitoring of the conjugation reaction progress, estimation of conjugation efficiency. |
| Quantitative Data | Peak retention time, peak area, peak purity. | Mass-to-charge (m/z) ratio, mass accuracy (ppm), relative abundance of species. | Absorbance at specific wavelengths. |
| Typical Retention Time Shift (Conjugated vs. Unconjugated Protein) | RP-HPLC: Increase of several minutes. HIC-HPLC: Earlier elution for more hydrophobic conjugates. SEC-HPLC: Minimal to no shift. | Not Applicable | Not Applicable |
| Mass Accuracy | Not Applicable | Typically < 20 ppm for intact proteins.[1] | Not Applicable |
| Limit of Detection | Low µg/mL range. | Low to sub ng/mL range.[2] | µg/mL range. |
| MS Compatibility | RP-HPLC: Generally compatible.[3] HIC-HPLC: Not directly compatible due to non-volatile salts.[3] SEC-HPLC: Can be compatible.[4] | N/A (Direct analysis or coupled with LC) | Not Applicable |
| Ease of Use | Moderate | Complex | Simple |
| Throughput | High | Medium | High |
| Cost (Instrument) | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
HPLC Analysis of this compound Conjugates
HPLC is a powerful tool for separating the conjugate from unreacted protein and small molecules.[3] Different modes of HPLC can be employed depending on the information required.
a) Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
RP-HPLC separates molecules based on their hydrophobicity. The addition of the this compound moiety increases the hydrophobicity of the protein, leading to a longer retention time.
-
Column: C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for proteins.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule if it has a chromophore.
-
Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A to a final protein concentration of 1 mg/mL.
-
Analysis: Compare the chromatograms of the starting protein and the conjugation reaction mixture. The appearance of a new, later-eluting peak indicates the formation of the conjugate. The peak area can be used to estimate the purity and relative amount of the conjugate.[6]
b) Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for resolving species with different numbers of conjugated molecules (e.g., in antibody-drug conjugates).[7][8]
-
Column: A HIC column (e.g., Butyl-NPR).[9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.[9]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A.
-
Analysis: The unconjugated protein will elute first, followed by species with increasing numbers of conjugated this compound moieties, which are more hydrophobic and bind more strongly to the column.[10] The relative peak areas can be used to calculate the average DAR.
c) Size-Exclusion Chromatography (SEC) for Purification and Aggregate Analysis
SEC separates molecules based on their hydrodynamic radius. It is primarily used to separate the larger protein conjugate from smaller, unreacted maleimide (B117702) reagents and to assess the presence of aggregates.[11]
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight of the protein conjugate.
-
Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The conjugation reaction mixture can often be directly injected.
-
Analysis: The protein conjugate will elute in the main peak, while smaller molecules will have a longer retention time. High molecular weight aggregates will elute earlier than the main peak.[11]
Mass Spectrometry (MS) for Absolute Confirmation
Mass spectrometry provides an unambiguous confirmation of conjugate formation by measuring the precise molecular weight of the intact conjugate.[12]
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with an HPLC system (LC-MS).[12]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for proteins.[12]
-
Sample Preparation:
-
Desalting: Prior to MS analysis, it is crucial to remove non-volatile salts from the sample using a desalting column (e.g., a C4 ZipTip) or buffer exchange.
-
Reduction (for subunit analysis): To analyze the light and heavy chains of an antibody separately, the disulfide bonds can be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
-
Analysis:
-
Intact Mass Analysis ("Top-Down"): The mass of the intact conjugate is measured. The observed mass should correspond to the theoretical mass of the protein plus the mass of the attached this compound(s).
-
Subunit Analysis ("Middle-Down"): After reduction, the masses of the individual subunits (e.g., light and heavy chains of an antibody) are measured to determine which chains are conjugated.
-
Peptide Mapping ("Bottom-Up"): The conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific amino acid residue(s) where the conjugation occurred.
-
UV-Vis Spectroscopy for Reaction Monitoring
UV-Vis spectroscopy can be used to monitor the progress of the conjugation reaction in real-time by observing the decrease in absorbance of the maleimide group.
-
Principle: The maleimide group has a characteristic UV absorbance around 300 nm. Upon reaction with a thiol group, this absorbance decreases.[13]
-
Procedure:
-
Measure the initial absorbance of the this compound derivative at ~300 nm in the reaction buffer.
-
After adding the thiol-containing protein, monitor the decrease in absorbance at this wavelength over time.
-
The reaction is considered complete when the absorbance stabilizes.
-
-
Limitations: This method is less specific than HPLC and MS, as other components in the reaction mixture may absorb at the same wavelength. It is best used as a complementary technique for monitoring reaction kinetics.[14]
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for HPLC analysis of this compound conjugates.
Caption: Logical relationship of methods for confirming this compound conjugate formation.
References
- 1. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Bioconjugates Prepared with 6-Maleimidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioconjugates prepared using the traditional crosslinker, 6-Maleimidohexanoic acid, against more stable, next-generation alternatives. We present supporting experimental data, detailed protocols for characterization, and visual workflows to aid in the selection of optimal bioconjugation strategies for therapeutic and diagnostic applications.
Introduction: The Maleimide-Thiol Conjugation Landscape
Bioconjugation via the Michael addition of a thiol to a maleimide (B117702) has been a cornerstone in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This compound and its activated esters, like this compound N-hydroxysuccinimide ester (EMCS), are widely used heterobifunctional crosslinkers that facilitate the covalent attachment of payloads to cysteine residues on proteins and peptides.[1][2] The reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable thioether bond.[3]
However, a significant drawback of traditional maleimide linkers is the potential instability of the resulting thiosuccinimide ring. This adduct can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866), leading to deconjugation and potential off-target toxicity.[3][4] To address this, strategies such as inducing hydrolysis of the succinimide (B58015) ring to a more stable succinamic acid derivative, and the development of next-generation maleimides have emerged.[3][5][6]
This guide will delve into the characterization of bioconjugates prepared with this compound and compare their performance with these more stable alternatives.
Data Presentation: A Comparative Analysis of Bioconjugate Stability
The stability of a bioconjugate is a critical quality attribute, directly impacting its efficacy and safety. The following tables summarize quantitative data on the stability of various bioconjugates in challenging environments.
Table 1: Comparative Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs) in Human Plasma
| Linker Technology | Linkage Type | Incubation Time | % Intact Conjugate | Key Observations |
| Conventional Maleimide | Thiosuccinimide | 7 days | ~50% | Significant deconjugation due to retro-Michael reaction. |
| "Bridging" Disulfide | Thioether | 7 days | >95% | Substantially improved plasma stability. |
| N-Aryl Maleimide | Thiosuccinimide | 7 days | >80% | Enhanced stability with reduced deconjugation. |
| Thiol-ene Reaction | Thioether | 7 days | >90% | High stability in plasma. |
| Phenyloxadiazole Sulfone | Thioether | 3 days | Significantly more stable | A more stable alternative for cysteine conjugation. |
Table 2: Comparative Stability of Bioconjugates in the Presence of Glutathione
| Linker Technology | Conjugate Type | Incubation Conditions | Stability Outcome |
| Conventional Maleimide | Peptide Conjugate | Glutathione | Susceptible to glutathione-mediated thiol exchange. |
| Thiazine Linker | Peptide Conjugate | Glutathione | Over 20 times less susceptible to glutathione adduct formation.[7] |
| Hydrolyzed Thiosuccinimide | In-vitro hydrolyzed conjugate | N/A | Half-lives of over two years, ensuring in vivo stability.[8][9] |
Experimental Protocols: Characterizing Your Bioconjugate
Accurate and robust analytical methods are essential for characterizing bioconjugates and ensuring their quality. Below are detailed protocols for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a non-denaturing chromatographic technique ideal for determining the DAR of intact ADCs, particularly for cysteine-linked conjugates.[4][8][10]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatography:
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 100% Mobile Phase A
-
2-20 min: Linear gradient to 100% Mobile Phase B
-
20-25 min: 100% Mobile Phase B
-
25-30 min: Re-equilibrate with 100% Mobile Phase A
-
-
-
Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.) and calculate the weighted average DAR.
Protocol 2: Assessment of Bioconjugate Stability by Reversed-Phase (RP)-HPLC
RP-HPLC is a powerful technique for assessing the stability of bioconjugates by separating the intact conjugate from degradation products and free payload.[7][11]
Materials:
-
Bioconjugate sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC column (e.g., C4 or C8, 300 Å pore size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Incubate the bioconjugate in the desired matrix (e.g., human plasma, PBS with glutathione) at 37°C. At various time points, quench the reaction and prepare the sample for injection (e.g., protein precipitation for plasma samples).
-
Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Injection: Inject a fixed volume of the prepared sample.
-
Chromatography:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60-80°C
-
Detection: UV at 280 nm (for protein) and a wavelength specific to the payload if applicable.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the intact conjugate and any degradation products.
-
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point to determine the rate of degradation and the half-life of the conjugate.
Protocol 3: Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides precise molecular weight information, confirming the identity of the bioconjugate and determining the distribution of different drug-loaded species.[12][13][14]
Materials:
-
Bioconjugate sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an appropriate LC column (e.g., RP-HPLC for reduced subunits, SEC for intact ADC)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. For analysis of reduced subunits, incubate the ADC with a reducing agent like DTT.
-
LC Separation: Perform a chromatographic separation using a suitable gradient to desalt the sample and deliver it to the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: Set to encompass the expected mass-to-charge (m/z) range of the bioconjugate species.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for intact protein analysis.
-
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge masses of the different species. Identify the peaks corresponding to different drug loads based on their mass and calculate the weighted average DAR.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for DAR determination by HIC-HPLC.
Caption: Competing fates of a maleimide-thiol conjugate.
Caption: Experimental workflow for bioconjugate stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound N-hydroxysuccinimide ester | Inserm Actualites [inserm-actualites.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectranotes.com [spectranotes.com]
- 13. mac-mod.com [mac-mod.com]
- 14. agilent.com [agilent.com]
Comparative Stability of Amide vs. Thioether Bonds in Bioconjugation: A Data-Driven Guide
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of bioconjugates, profoundly impacting their stability, efficacy, and safety. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release, yet perform its function as intended at the target site. This guide provides an objective, data-driven comparison of two foundational linkages in bioconjugation: the highly robust amide bond and the versatile thioether bond.
The amide bond is renowned for its exceptional chemical and enzymatic stability, making it a gold standard for creating bioconjugates that require a long circulation half-life.[1][2] This stability is attributed to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[3] In contrast, traditional thioether linkages, most commonly formed through the Michael addition of a thiol to a maleimide, have demonstrated susceptibility to degradation under physiological conditions.[4][5] This instability is primarily driven by a retro-Michael reaction, which can lead to payload exchange with endogenous thiols like glutathione (B108866) and albumin, compromising the therapeutic window of the bioconjugate.[6][7]
However, the field has evolved, and next-generation thioether chemistries now offer significantly improved stability, providing viable alternatives when the specific placement of a cysteine for conjugation is advantageous.[6][8] This guide delves into the quantitative stability data, presents detailed experimental protocols for stability assessment, and provides visual workflows to aid in the rational design of bioconjugates.
Data Presentation: Quantitative Stability Comparison
| Feature | Amide Bond | Thioether Bond (Traditional Maleimide) | Thioether Bond (Next-Generation) |
| Formation Chemistry | Acylation of an amine by an activated carboxylic acid (e.g., NHS ester).[1] | Michael addition of a thiol to a maleimide.[1] | Reaction of a thiol with stabilized maleimides or sulfones.[6][8] |
| Stability in Plasma | >95% intact after 7 days.[1] Considered highly stable.[9] | 30-60% intact after 7 days.[1] Significant payload transfer to albumin observed.[1] | ~90% intact after 1 month (Phenyloxadiazole sulfone).[7] Half-life of over two years for ring-opened thiosuccinimide.[10] |
| Primary Instability | Hydrolysis under harsh conditions (strong acid/base) or specific enzymatic cleavage.[1][3] | Retro-Michael reaction leading to thiol exchange with endogenous thiols (e.g., glutathione).[5][6] | Generally stable; instability is highly dependent on the specific chemistry.[8] |
| Enzymatic Stability | Can be cleaved by proteases if part of a recognizable peptide sequence.[1] | The thioether bond itself is generally stable to proteases.[1] | The thioether bond itself is generally stable to proteases. |
| Common Applications | Non-cleavable antibody-drug conjugates (ADCs), peptide modifications, surface immobilization.[1] | ADCs, PEGylation, fluorescent labeling.[1] | ADCs requiring high stability, site-specific conjugation.[8] |
Visualizing the Chemistry and Logic
To clarify the underlying chemical principles and decision-making processes, the following diagrams illustrate the formation chemistries, instability pathways, and a logical workflow for linker selection.
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following protocols provide a general framework for key in vitro stability assays.[5][6]
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate and the integrity of the linker in plasma over time.
Methodology:
-
Preparation of Conjugate: Prepare the bioconjugate using the desired linker chemistry according to standard protocols. Purify the conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
-
Incubation: Incubate the purified bioconjugate (e.g., at a final concentration of 1 mg/mL) in fresh human or animal plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation: Immediately stop the reaction by freezing the aliquots at -80°C. For analysis, plasma proteins may need to be precipitated (e.g., with acetonitrile) or the conjugate may need to be isolated (e.g., using affinity capture).
-
Analysis: Analyze the samples by a suitable method to quantify the amount of intact bioconjugate. Common techniques include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact conjugate, free payload, and any degradation products.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the in vitro half-life of the conjugate in plasma.
Protocol 2: Thiol Exchange Stability Assay
Objective: To specifically assess the susceptibility of a thioether linkage to exchange with competing thiols.
Methodology:
-
Preparation of Conjugate: Prepare and purify the bioconjugate as described in Protocol 1.
-
Incubation: Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) at 37°C containing a high concentration of a competing thiol, such as L-glutathione (GSH) or N-acetylcysteine (NAC) at a significant molar excess (e.g., 1000-fold).
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: Stop the reaction, typically by adding an acid (e.g., trifluoroacetic acid) to quench the thiol reactivity, and freeze at -80°C.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., payload-GSH adduct).
-
Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage in the presence of competing thiols.[6]
Conclusion
The choice between an amide and a thioether linkage in bioconjugation is a critical decision that must be guided by the specific stability requirements of the application.
-
Amide bonds provide a "rock-solid" connection, ensuring the bioconjugate remains intact until it reaches its target.[4] This is the preferred choice when maximum stability and a long circulation half-life are paramount.[1]
-
Traditional thioether bonds (from maleimides) offer simpler, thiol-specific conjugation chemistry but have been historically plagued by in vivo instability.[1][4] This can compromise the performance and safety of the bioconjugate.
-
Next-generation thioether linkers have been developed to overcome these stability issues, offering a robust middle ground for thiol-specific conjugation with significantly improved stability profiles.[5][8]
For applications demanding the highest degree of stability, the robust nature of the amide bond remains the benchmark. However, when cysteine-specific modification is desired, next-generation thioether chemistries provide a reliable and stable alternative to their traditional counterparts. The experimental protocols provided offer a framework for empirically determining the optimal conjugation strategy for your specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Spectrophotometric Quantification of Maleimide-Thiol Reactions
For researchers, scientists, and drug development professionals, the precise quantification of maleimide-thiol conjugation is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comparative overview of common spectrophotometric methods, offering detailed experimental protocols and performance data to assist in selecting the most suitable assay for your specific application.
The maleimide-thiol reaction is a cornerstone of bioconjugation, favored for its high selectivity and efficiency under mild conditions.[1][2] It proceeds via a Michael addition mechanism, forming a stable thioether bond between a thiol (from a cysteine residue, for example) and a maleimide (B117702).[1][3] Accurate quantification of this reaction is essential to determine the degree of labeling and ensure the quality and consistency of the final product.[1]
Comparative Analysis of Spectrophotometric Methods
Spectrophotometric methods for quantifying the maleimide-thiol reaction can be broadly categorized into indirect and direct assays. Indirect assays are more common and typically involve measuring the concentration of unreacted thiols after the conjugation reaction. Direct assays, while less sensitive, measure the maleimide concentration directly.
| Method | Principle | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Advantages | Disadvantages |
| Indirect Methods | |||||
| Ellman's Assay (DTNB) | Measures the decrease in free thiol concentration. DTNB reacts with thiols to produce TNB²⁻, which is quantified.[4] | 412 | 14,100[5] | Well-established, reliable, and widely used.[6] | Can underestimate thiol concentration due to incomplete reaction of TNB.[5] |
| 4,4'-Dithiodipyridine (DTDP) Assay | Measures the decrease in free thiol concentration. DTDP reacts with thiols, and the product is quantified.[5] | 324 | 19,800[5][7] | More sensitive than Ellman's Assay.[5] | Less commonly used than Ellman's Assay. |
| Reverse Glutathione (B108866) (GSH) Assay | Excess GSH is reacted with the maleimide sample, and the unreacted GSH is quantified using DTDP.[5][7] | 324 | 19,800[5][7] | Robust method for quantifying maleimides.[5] | Requires an additional reaction step. |
| Direct Method | |||||
| Direct Maleimide Absorbance | Directly measures the absorbance of the maleimide group.[7][8] | 302 | 620[7][8] | Simple and direct. | Insensitive due to low extinction coefficient; subject to interference from protein absorbance.[7][8] |
Experimental Protocols
Ellman's Assay for Free Thiol Quantification
This protocol is adapted from standard procedures for determining the concentration of free sulfhydryl groups.[4][9]
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate buffer, pH 8.0)
-
Thiol-containing sample and a corresponding buffer blank
-
Spectrophotometer
Procedure:
-
Prepare samples and a blank. For each sample, mix a known volume of the thiol-containing solution with the Reaction Buffer. For the blank, use the same volume of buffer without the thiol.
-
To each sample and the blank, add a small volume of the Ellman's Reagent solution (e.g., 50 µL of reagent to 1 mL of sample).
-
Mix well and incubate at room temperature for 15 minutes.[9]
-
Measure the absorbance at 412 nm.[9]
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,100 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of the thiol.
Reverse Assay for Maleimide Quantification
This method quantifies maleimides by reacting them with a known excess of a thiol, such as glutathione (GSH), and then measuring the amount of unreacted thiol.[5][7]
Materials:
-
Maleimide-containing sample
-
Glutathione (GSH) solution of known concentration
-
4,4'-Dithiodipyridine (DTDP) solution
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
Procedure:
-
React the maleimide sample with a known excess of GSH in the Reaction Buffer. Allow the reaction to go to completion.
-
Prepare a control sample containing the same amount of GSH without the maleimide sample.
-
Add the DTDP solution to both the sample and control reactions.
-
Incubate and measure the absorbance at 324 nm.
-
The amount of maleimide is calculated as the difference between the initial amount of thiol and the amount of unreacted thiol in the sample reaction.[7]
Signaling Pathways and Logical Relationships
The underlying principle of the indirect assays is the stoichiometric reaction between the reagent (e.g., DTNB) and a free thiol. The consumption of thiols by the maleimide is what is ultimately measured.
Conclusion
The choice of spectrophotometric method for quantifying the maleimide-thiol reaction depends on the specific requirements of the experiment, including the nature of the sample, the required sensitivity, and the available equipment. For routine and reliable quantification of free thiols, the Ellman's assay remains a popular choice. When higher sensitivity is required or when directly quantifying maleimides, the DTDP-based reverse assay offers a robust alternative. While direct measurement of maleimide absorbance is the simplest method, its low sensitivity limits its applicability. By understanding the principles and protocols of these methods, researchers can ensure accurate and reproducible quantification of their maleimide-thiol conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 8. Maleimide Assays | AAT Bioquest [aatbio.com]
- 9. broadpharm.com [broadpharm.com]
A Comparative Guide to Evaluating the Purity of Bioconjugates Synthesized with 6-Maleimidohexanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity and stability of bioconjugates is paramount for therapeutic efficacy and safety. 6-Maleimidohexanoic acid and its derivatives, such as this compound N-hydroxysuccinimide ester (EMCS), are widely used heterobifunctional crosslinkers.[1][2][3] They facilitate the covalent linkage of molecules to proteins, peptides, and other biomolecules, most notably in the creation of Antibody-Drug Conjugates (ADCs).[4][5][] The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups of cysteine residues, while the activated ester end (like NHS ester) reacts with primary amines.[2][7][8]
However, the complexity of the conjugation process can lead to a heterogeneous mixture of products and impurities.[9][10] This guide provides an objective comparison of analytical methodologies to assess the purity of conjugates made with this compound, presents data on alternative linker strategies, and offers detailed experimental protocols.
Understanding Impurities and Instability
The primary challenge in using maleimide-based linkers is the stability of the resulting thiosuccinimide adduct. A key mechanism of instability is the retro-Michael reaction, which reverses the initial conjugation and can lead to the dissociation of the payload. In a biological environment rich in thiols like glutathione, this can cause a "thiol exchange," transferring the payload to other molecules and leading to off-target toxicity and reduced efficacy.
Common Process and Product-Related Impurities Include:
-
Unconjugated Antibody: Incomplete reaction or process inefficiencies can leave residual unconjugated antibody, which competes with the ADC for antigen binding.[11]
-
Free Drug/Linker: Residual, unreacted small molecule drug or linker-drug species that were not removed during purification.[9][10]
-
Aggregates and Fragments: The conjugation process can induce protein aggregation or fragmentation, impacting product safety and efficacy.[9]
-
Heterogeneous Drug-to-Antibody Ratio (DAR): The final product is often a mixture of species with different numbers of drug molecules per antibody. An important quality attribute to control is the average DAR.[10][12]
-
Degradation Products: Premature cleavage of the linker can release the payload.[5][13]
A competing reaction, the hydrolysis of the thiosuccinimide ring, forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction. Strategies to enhance stability often focus on promoting this hydrolysis.[4][5]
Comparative Analysis of Linker Stability
The choice of linker chemistry is critical for the in vivo stability of the conjugate. Next-generation maleimides have been developed to address the instability of traditional thioether bonds.
| Linker Type | Conjugate System | Incubation Conditions | Time | Stability (% Intact) | Key Findings |
| Conventional Maleimide | ADC in human plasma | 37°C | 7 days | ~50% | Significant instability observed, primarily due to the retro-Michael reaction.[14] |
| "Bridging" Disulfide (e.g., Dibromomaleimide) | ADC in human plasma | 37°C | 7 days | >95% | Re-forms a covalent bridge at reduced disulfide bonds, substantially improving plasma stability.[14] |
| Hydrolyzed Thiosuccinimide | Conjugates from electron-withdrawing maleimides, hydrolyzed in vitro | N/A | N/A | Half-lives > 2 years | Purposeful hydrolysis of the succinimide (B58015) ring post-conjugation prevents in vivo thiol exchange.[4][5][13] |
| Thiobutanoyl-Maleimide Adduct | BODIPY-maleimide conjugated to antibody via lysine (B10760008) linker | 5 mM cysteine in PBS, 37°C | 7 days | 99.5% | Minimal loss of payload observed, indicating high stability for alkyl thiol-maleimide adducts.[15] |
| Cysteine-Maleimide Adduct | BODIPY-maleimide conjugated directly to reduced antibody cysteines | 5 mM cysteine in PBS, 37°C | 7 days | ~92% | Demonstrates lower stability compared to alkyl thiol adducts, with ~8% payload loss.[15] |
Analytical Techniques for Purity and Heterogeneity Assessment
A combination of orthogonal analytical methods is required to fully characterize ADC purity and impurity profiles.[9][16]
| Analytical Technique | Parameter Measured | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Size Variants | Quantifies high molecular weight species (aggregates) and fragments.[9][11] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Separates ADC species based on the number of conjugated drugs (DAR 0, 2, 4, 6, 8), allowing for calculation of average DAR. It is a widely used method for cysteine-linked ADCs.[10][12][17] |
| Reversed-Phase HPLC (RP-HPLC) | DAR, Free Drug | Can separate light and heavy chains after reduction to determine drug load distribution.[10][17] Also used to quantify free, unconjugated drug and monitor stability.[13] |
| Mass Spectrometry (LC-MS) | Intact Mass, DAR | Provides precise mass of intact ADC and different drug-loaded species to confirm identity and calculate average DAR.[9][17] Peptide mapping after enzymatic digestion can identify conjugation sites.[10] |
| UV-Vis Spectrophotometry | Average DAR | A simpler, faster method to estimate average DAR, but provides no information on distribution.[10][17] |
| Capillary Electrophoresis (CE) | Charge Variants, Free Drug | Used to assess charge heterogeneity and can be a highly sensitive method for detecting free drug.[9][10] |
Experimental Protocols & Workflows
Diagram: General Workflow for ADC Synthesis & Purity Analysis
Caption: Workflow for ADC synthesis and subsequent purity analysis.
Protocol 1: Protein Conjugation with this compound NHS Ester
This protocol describes a general procedure for conjugating a maleimide-linker to a protein with available cysteine residues.
1. Materials and Buffers:
-
Protein (e.g., Antibody): To be conjugated.
-
This compound derivative: Dissolved in anhydrous DMSO or DMF to 10 mM immediately before use.[7][18]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Buffer should be degassed to prevent re-oxidation of thiols.[18]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can be used but must be removed before adding the maleimide.[7]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[7][19]
2. Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[18]
-
Reduction (Optional): If targeting cysteine residues within disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature.[19][20]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[7][19] Add the solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7][19] Protect from light if using a light-sensitive payload.
-
Purification: Remove unreacted maleimide and byproducts using a desalting column or dialysis against the conjugation buffer.[19]
Protocol 2: Purity Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the analysis of an ADC to determine its drug-load distribution.
1. Materials and Buffers:
-
HIC Column: e.g., Butyl or Phenyl-based column.
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).
-
HPLC System: With a UV detector monitoring at 280 nm.
2. Procedure:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection and Gradient: Inject the ADC sample. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The elution order is typically from highest DAR (most hydrophobic) to lowest DAR (least hydrophobic), although this can be reversed with some columns/conditions. Calculate the weighted average DAR based on the relative peak areas.
Diagram: Maleimide-Thiol Conjugation and Instability Pathways
Caption: Reaction pathways for maleimide-thiol conjugation.
References
- 1. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-(马来酰亚胺基)己酸琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 6-Maleimido-hexanoic NHS ester, 55750-63-5 | BroadPharm [broadpharm.com]
- 9. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veranova.com [veranova.com]
- 12. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. adcreview.com [adcreview.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
Safety Operating Guide
Proper Disposal of 6-Maleimidohexanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Maleimidohexanoic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This substance is classified as a hazardous chemical and can cause skin and respiratory irritation.[1] Long-term exposure may have carcinogenic effects.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification | Handling and Personal Protective Equipment (PPE) |
| Skin Irritant[1] | Wear protective gloves and clothing.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Eye Irritant | Wear eye and face protection, such as safety glasses or goggles.[1][2][3] |
| Respiratory Irritant[1] | Avoid breathing dust, fumes, or vapors.[1][2] Use only in a well-ventilated area or outdoors.[1][2] A dust mask (type N95 or equivalent) is recommended. |
| Suspected Carcinogen[2] | Minimize exposure and follow all handling procedures diligently. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents contamination of the environment and exposure to personnel. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
For larger spills, follow your institution's established spill response procedures.
-
Do not allow the product to enter drains or waterways.[3]
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The disposal must be carried out by an approved and licensed waste disposal company.[1][3]
-
Consult with your institution's EHS office to ensure compliance with all federal, state, and local regulations.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always refer to your institution-specific guidelines and the most current Safety Data Sheet (SDS) for this chemical to ensure full compliance and safety.
References
Essential Safety and Logistical Information for Handling 6-Maleimidohexanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling 6-Maleimidohexanoic acid, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 6-Maleimidocaproic acid, N-(5-Carboxypentyl)maleimide[1]
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[2]
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][3] | Warning[1][2] | GHS07[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4] | Warning[4] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[1][3] | Warning[1] | GHS07[1] |
| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer.[5] | Warning[5] | GHS08 |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent skin contact, eye exposure, and inhalation.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving, especially for prolonged handling.[6] | Prevents skin irritation and potential sensitization upon direct contact.[7][8] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[2][3] A face shield is recommended if there is a splash hazard.[6][8] | Protects eyes from dust particles and splashes, which can cause serious irritation.[8] |
| Skin and Body Protection | Lab coat. For larger quantities or risk of significant exposure, a Tyvek lab coat or coveralls are recommended.[6][8] | Minimizes skin exposure and contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][3][9] If dust formation is unavoidable, a dust mask (e.g., N95) may be necessary.[1][4] | Prevents inhalation of dust, which can cause respiratory tract irritation.[2][3] |
Operational Workflow for Safe Handling
Following a structured workflow is essential to minimize exposure and ensure a safe working environment.
Caption: A stepwise workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2] |
Spill and Disposal Plan
Proper containment of spills and disposal of waste are essential to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[2]
-
Collect: Place the material into a suitable, labeled container for disposal.[2][3]
-
Clean: Clean the spill area thoroughly.
Disposal Protocol
All waste materials contaminated with this compound should be treated as hazardous waste.
Caption: A clear plan for the disposal of waste contaminated with this compound.
Storage and Handling
Proper storage and handling are crucial for maintaining the stability of this compound and ensuring laboratory safety.
| Condition | Specification |
| Storage Temperature | Recommended storage temperatures vary, with some sources suggesting room temperature and others 2-8°C or -20°C.[1][4] Always refer to the supplier's specific recommendation. |
| Handling Precautions | Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[2] Minimize dust generation and accumulation.[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[3][5] |
References
- 1. 6-马来酰亚胺基己酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 6-(马来酰亚胺基)己酸琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. trimaco.com [trimaco.com]
- 9. science.uct.ac.za [science.uct.ac.za]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
